Pyridine, 1-sulfide

Catalog No.
S1772934
CAS No.
115974-66-8
M.F
C5H5NS
M. Wt
111.162
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine, 1-sulfide

CAS Number

115974-66-8

Product Name

Pyridine, 1-sulfide

IUPAC Name

1-sulfidopyridin-1-ium

Molecular Formula

C5H5NS

Molecular Weight

111.162

InChI

InChI=1S/C5H5NS/c7-6-4-2-1-3-5-6/h1-5H

InChI Key

YWSPNEMTARSIKW-UHFFFAOYSA-N

SMILES

C1=CC=[N+](C=C1)[S-]

Synonyms

Pyridine, 1-sulfide (9CI)

tautomerism in Pyridine 1-sulfide thione-thiol equilibrium

Author: Smolecule Technical Support Team. Date: February 2026

Key Concepts and Relevance to Drug Design

Thione-thiol tautomerism involves the prototropic shift between a thione (C=S) and a thiol (C-SH) form. This equilibrium is crucial in medicinal chemistry because tautomers can have different shapes, hydrogen bonding capabilities, and interactions with biological targets, directly affecting a compound's pharmacological activity [1].

For researchers, a key consideration is that the thione form is often the most stable and predominant, a fact supported by multiple experimental and computational studies on pyridine-carbonyl thiosemicarbazides and other heterocycles [1]. The stability of this form is often due to the presence of an NH group, which is critical for interactions with enzymes [1]. Furthermore, the tautomeric equilibrium can be shifted, influencing reaction outcomes. For instance, in a basic medium, the equilibrium can shift toward the thiol form, making the sulfur atom available for S-alkylation reactions [2].

Experimental and Computational Data

The table below summarizes key quantitative and methodological data from recent studies on related tautomeric systems.

Compound / System Predominant Tautomer & Conditions Key Experimental Data Computational Methods
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol [3] Thione form more stable (in solid-state & solution) FT-IR, Laser-Raman, NMR, UV-vis spectroscopy DFT/B3LYP/6-311++G(d,p) level
Heterocyclic Catechols [4] Alkylation at S (Thioether) or N (Thione) depends on heterocycle X-ray crystallography, ( ^1H ) NMR, ( ^{13}C ) NMR, HRMS Not specified
Pyridinecarbonyl thiosemicarbazides [1] Tautomer with carbonyl & thione groups is most stable NMR, IR, X-ray analysis DFT (B3LYP/6-311++G(3df,3pd)) in gas phase & DMSO (PCM)
Dihydropyrimidine-thione [5] Coexistence of thione-thiol equilibrium in solid-state & solution Single-crystal XRD, NMR, FTIR B3LYP/6-311G(d,p) level

Detailed Experimental Protocols

Based on the studies, here are detailed methodologies for investigating thione-thiol tautomerism.

Synthesis via Alkylation

The reaction pathway depends on the tautomeric equilibrium of the starting heterocyclic thiol.

  • Thioether Formation: Reaction of 3,5-di-tert-butyl-o-benzoquinone with thiols (e.g., 2-mercapto-4-phenylthiazole) in ethanol at room temperature under argon yields catechol thioethers (69-80% yield) [4].
  • Thione Formation: The same reaction, when performed with tautomerizing thiols like 2-mercapto-1,3,4-oxadiazole, results in alkylation at the nitrogen atom, forming thione products (40-79% yield) [4].
  • Protocol: For a typical synthesis, dissolve the quinone or catechol precursor and the heterocyclic thiol in anhydrous ethanol. Stir the mixture under an inert atmosphere (argon) at room temperature until completion (monitor by TLC). Isolate the product by filtration or evaporation and purify it by recrystallization (e.g., from acetonitrile) [4].
Structural Characterization
  • X-ray Crystallography: This is the most definitive method for establishing the molecular structure in the solid state. Crystals suitable for X-ray analysis can be grown via slow recrystallization from solvents like acetonitrile. The analysis can confirm the thione structure and reveal intra- and intermolecular hydrogen bonding patterns that stabilize the tautomer [4].
  • NMR Spectroscopy: Record ( ^1H ) and ( ^{13}C ) NMR spectra in DMSO-d6. The chemical shifts of protons adjacent to the tautomeric center are particularly diagnostic. The absence of an S-H proton signal (typically a broad singlet around 3.9 ppm) and the presence of N-H proton signals provide evidence for the thione form [5].
  • FT-IR Spectroscopy: Key vibrational modes help distinguish tautomers. Look for a C=S stretching vibration in the region of 1170-1190 cm⁻¹, which is characteristic of the thione form. The S-H stretch, if present, appears as a weak band around 2570 cm⁻¹ [5].
Computational Analysis
  • Protocol: Perform quantum-chemical calculations using Density Functional Theory (DFT), commonly with the B3LYP functional and basis sets like 6-311++G(d,p) [1].
  • Steps:
    • Geometry Optimization: Optimize the structures of all possible tautomers in the gas phase and in a solvent (e.g., DMSO) using a model like the Polarizable Continuum Model (PCM).
    • Energy Calculation: Calculate the relative stabilization energies to determine the most stable tautomer.
    • Property Prediction: Compute the theoretical vibrational frequencies (IR), NMR chemical shifts (using the Gauge-Independent Atomic Orbital, GIAO, method), and UV-vis spectra.
    • Comparison: Compare the computed values with experimental data to validate the findings and assign the predominant tautomeric structure [3] [1].

Experimental Workflow for Tautomerism Study

The following diagram outlines the logical workflow for a comprehensive study of thione-thiol tautomerism, integrating the methods described above.

Start Start: Heterocyclic Thiol Precursor Synth Synthesis & Alkylation Start->Synth Char Structural Characterization Synth->Char Comp Computational Analysis Char->Comp Validates Integ Data Integration & Conclusion Comp->Integ

Integrated workflow for tautomerism study

Navigating Information Gaps and Next Steps

The search results did not contain a unified whitepaper on "Pyridine 1-sulfide." The information provided is compiled from studies on related molecules.

  • Refine Your Search: For more precise information, you may need to search for the specific compound using its formal IUPAC name or CAS number in specialized scientific databases like SciFinder or Reaxys.
  • Leverage General Principles: The experimental and computational protocols described are standard and robust. They can be directly applied to characterize your compound of interest, even in the absence of a pre-existing whitepaper.
  • Focus on the Thione Form: Given the consistent evidence across multiple studies, your initial experimental and computational models should prioritize the thione tautomer.

References

Application Notes: Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a groundbreaking skeletal editing technique that directly transforms electron-deficient pyridines into electron-rich thiophene-2-carbaldehydes [1]. This method is a significant advancement in the field of heterocyclic chemistry, enabling precise modification of core ring structures in complex molecules.

1. Key Reaction and Mechanism The transformation operates via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) process [1]. The key features of this reaction are:

  • Direct Atom Swap: A carbon-nitrogen (C-N) pair in the pyridine ring is swapped for a carbon-sulfur (C-S) pair, converting a six-membered nitrogen heterocycle into a five-membered sulfur heterocycle.
  • Reagent: The process is mediated by elemental sulfur (S), which acts as an amphiphilic reagent [1].
  • Critical Intermediate: The reaction proceeds through a streptocyanine intermediate, which reacts with sulfur to simultaneously form the thiophene ring and install an aldehyde group [1].
  • Functional Group Tolerance: The method exhibits remarkable functional group tolerance across diverse, drug-like scaffolds, making it suitable for late-stage functionalization of complex molecules [1].

2. Applications in Drug Discovery and Development The ability to perform skeletal editing directly on pyridine cores has profound implications for drug discovery.

  • Rapid Diversification: It allows for the rapid diversification of compound libraries without the need for de novo synthesis, saving significant time and resources [1].
  • Late-Stage Functionalization: The power of this strategy has been demonstrated through the precise and controllable modification of natural products and drug molecules [1].
  • Versatile Handle: The newly incorporated aldehyde moiety (-CHO) on the thiophene product provides an exceptional versatile handle for further downstream derivatization, enabling the synthesis of a wide array of derivatives from a single intermediate [1].

Experimental Protocol

The following protocol is adapted from the seminal work on this skeletal editing approach [1].

Transformation of Pyridines to Thiophene-2-carbaldehydes

Objective: To directly convert an electron-deficient pyridine derivative into a thiophene-2-carbaldehyde via a CN-to-S atom swap.

Materials:

  • Starting material: Electron-deficient pyridine substrate
  • Reagents: Elemental sulfur (S), additional nucleophile (as specified in the original publication)
  • Solvents: As required for the reaction (not specified in available sources)
  • Equipment: Standard synthetic glassware, stirring apparatus, inert atmosphere capability (if needed)

Procedure:

  • Reaction Setup: Charge a reaction vessel with the pyridine starting material and elemental sulfur.
  • Nucleophile Addition: Introduce the required nucleophile to the reaction mixture to initiate the ANORRC process.
  • Streptocyanine Formation: The reaction proceeds through the in situ generation of a streptocyanine intermediate.
  • Ring Opening and Closing: Elemental sulfur mediates successive electrophilic and nucleophilic additions, leading to ring opening of the pyridine intermediate and subsequent ring closure.
  • Thiophene Formation: The ring-closing step simultaneously forges the thiophene heterocycle and installs the formyl group at the 2-position.
  • Reaction Monitoring: Monitor the reaction for completion using appropriate analytical techniques (e.g., TLC, LC-MS).
  • Work-up and Purification: Upon completion, work up the reaction mixture and purify the crude product using standard techniques (e.g., extraction, chromatography) to isolate the desired thiophene-2-carbaldehyde.

Key Considerations:

  • This is an operationally simple method, though specific details on reaction concentration, temperature, time, and work-up are available in the full experimental section of the primary publication [1].
  • The protocol is designed as a direct transformation, leveraging the unique reactivity of elemental sulfur.

Summary of Skeletal Editing Method

The table below summarizes the core features of this skeletal editing method for easy comparison with other techniques.

Feature Description
Transformation Pyridine to Thiophene-2-carbaldehyde
Edit Type Direct C-N to C-S atom-pair swap [1]
Key Reagent Elemental Sulfur (S) [1]
Proposed Mechanism ANORRC (Addition of Nucleophile, Ring Opening, Ring Closing) [1]
Critical Intermediate Streptocyanine [1]
Primary Advantage Installs a versatile aldehyde handle for further derivatization [1]

Experimental Workflow

The following diagram illustrates the general workflow for this skeletal editing protocol, from setup to analysis.

Start Start: Pyridine Substrate Step1 Reaction Setup with Elemental Sulfur Start->Step1 Step2 Initiate ANRORC Process Step1->Step2 Step3 Form Streptocyanine Intermediate Step2->Step3 Step4 Sulfur-Mediated Ring Opening/Closing Step3->Step4 Step5 Form Thiophene-2-carbaldehyde Step4->Step5 End Purification & Analysis Step5->End

Key Considerations for Implementation

  • Scope: While the method shows broad functional group tolerance, its performance with specific, highly complex pyridine-containing drugs should be empirically verified. The original publication [1] is the best resource for assessing the full substrate scope.
  • Comparison to Other Methods: This CN-to-S swap is distinct from other recent skeletal editing strategies, such as the conversion of pyridines to benzenes via a CN-to-CC atom-pair swap, which uses dearomatization, cycloaddition with alkynes, and retrocyclization [2] [3].
  • Consult Primary Source: For complete reproducibility, it is essential to consult the full-text article in the primary journal, which will contain exhaustive details on reaction conditions, substrate scope, and characterization data for all compounds.

References

Comprehensive Application Notes and Protocols: Electrochemical meta-C–H Sulfonylation of Pyridines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pyridine meta-Functionalization

Pyridine rings represent one of the most prevalent nitrogen-containing heterocycles in medicinal chemistry, agricultural chemicals, and materials science. The direct functionalization of pyridines at specific positions has long presented a substantial challenge to synthetic chemists due to the inherent electronic properties of the pyridine ring system. Traditional methods for pyridine modification typically occur at the ortho- or para-positions relative to the nitrogen atom, as these sites are electronically favored for conventional nucleophilic or electrophilic substitution reactions. However, the meta-position of pyridine has remained notoriously difficult to functionalize directly through conventional methods, typically requiring multi-step sequences or elaborate substrate pre-functionalization.

The recent development of electrochemical meta-C–H sulfonylation represents a significant advancement in pyridine chemistry, enabling direct access to meta-sulfonylated pyridines through a novel dearomatization-rearomatization strategy. This protocol utilizes nucleophilic sulfinates as coupling partners under mild electrochemical conditions, providing a complementary approach to existing methods that predominantly rely on electrophilic reagents. The resulting meta-sulfonyl pyridine structural motif constitutes a privileged scaffold in numerous bioactive compounds, including therapeutic agents such as intepirdine (neurological disorders), alvelestat (Alpha-1 antitrypsin deficiency), and various antimicrobial agents [1] [2].

Reaction Overview and Significance

Key Advances and Features

The electrochemical meta-C–H sulfonylation protocol demonstrates several innovative aspects that distinguish it from conventional pyridine functionalization methods:

  • Redox-neutral process: The transformation proceeds through a tandem dearomative cycloaddition/electrooxidative C–H sulfonation sequence that maintains redox economy
  • Exceptional regiocontrol: The method achieves exclusive meta-selectivity across a broad range of pyridine substrates, including unsubstituted pyridine
  • Nucleophilic coupling partners: Utilizes readily available sulfinate salts as nucleophilic reagents, overcoming traditional polarity mismatch challenges
  • Metal- and oxidant-free conditions: Eliminates the need for transition metal catalysts or stoichiometric chemical oxidants
  • Mild reaction conditions: Conducted at room temperature with constant current electrolysis
  • Excellent functional group compatibility: Tolerates a wide range of functional groups, including oxidation-sensitive and easily reduced functionalities

This electrochemical approach addresses longstanding limitations in pyridine meta-functionalization, including harsh reaction conditions, poor regioselectivity, and limited substrate scope associated with classical electrophilic aromatic substitution and transition-metal-catalyzed C–H activation methods [1] [2].

Optimal Reaction Conditions

Table 1: Optimized Reaction Conditions for Electrochemical meta-C–H Sulfonylation

Parameter Optimal Condition Suboptimal Alternatives Effect of Variation
Current 5 mA constant current Lower (3 mA) or higher (8 mA) Insufficient radical formation or oxidative degradation
Electrodes Graphite felt (anode), Pt plate (cathode) C|Pt, GF|GF combinations Reduced efficiency and yield
Solvent System MeOH:CPME (3:1 v/v) MeOH only, CPME only, other ratios Poor solubility or decomposition
Sulfinate Salt Sodium benzenesulfinate (PhSO₂Na) Li, K, Cs, tetrabutylammonium salts Lower yields observed
Electrolyte nBu₄NBF₄ None Moderate efficiency without electrolyte
Atmosphere Inert atmosphere (N₂/Ar) Ambient air Yield reduction to 46% due to radical quenching
Reaction Time 1.5 hours electrolysis Shorter or longer durations Incomplete conversion or decomposition

Experimental Protocol

Apparatus and Reagents

Equipment Setup

  • Undivided electrochemical cell (10-25 mL volume) equipped with:
    • Graphite felt (GF) anode (approximately 1 cm × 1 cm)
    • Platinum plate cathode (approximately 1 cm × 1 cm)
    • Electrode distance: 5-10 mm separation
  • DC power supply capable of delivering constant current (0-10 mA range)
  • Magnetic stirrer with temperature control
  • Standard Schlenk line for inert atmosphere operations (optional but recommended)

Reagents and Materials

  • Oxazino-pyridine intermediate (1a', 0.2 mmol, 1.0 equiv)
  • Sodium benzenesulfinate (2a, 0.3 mmol, 1.5 equiv)
  • Tetrabutylammonium tetrafluoroborate (nBu₄NBF₄, 0.1 M in reaction solvent)
  • Anhydrous methanol (HPLC grade)
  • Cyclopentyl methyl ether (CPME) (anhydrous)
  • Aqueous acid solution (1M HCl or 1M H₂SO₄)
  • Extraction solvents: Ethyl acetate, brine, anhydrous Na₂SO₄
  • Purification materials: TLC plates, silica gel for column chromatography

Safety Considerations

  • Conduct all operations with appropriate personal protective equipment (safety glasses, gloves, lab coat)
  • Handle electrochemical equipment with care, ensuring proper insulation
  • Work in a well-ventilated area or fume hood when using organic solvents
  • Be aware of potential gas evolution (hydrogen) during electrolysis [1] [2]
Step-by-Step Procedure

Step 1: Reaction Setup

  • Prepare the electrochemical cell by positioning electrodes (graphite felt anode and platinum plate cathode) approximately 5-10 mm apart
  • Add the oxazino-pyridine substrate 1a' (0.2 mmol) to the cell followed by sodium benzenesulfinate 2a (0.3 mmol)
  • Dissolve nBu₄NBF₄ electrolyte (0.1 M) in a 3:1 mixture of anhydrous MeOH and CPME (total volume 4-6 mL)
  • Transfer the electrolyte solution to the electrochemical cell, ensuring complete dissolution of substrates and immersion of electrodes
  • Place the cell under an inert atmosphere (N₂ or Ar) by purging for 5-10 minutes to exclude oxygen

Step 2: Electrolysis

  • Connect the electrodes to the DC power supply (graphite felt to positive terminal, platinum plate to negative terminal)
  • Apply a constant current of 5 mA to the reaction mixture while stirring at room temperature
  • Continue electrolysis for 1.5 hours, monitoring the reaction progress (the solution may gradually darken)
  • After completion, turn off the power supply and disconnect the electrodes

Step 3: Work-up and Rearomatization

  • Transfer the reaction mixture to a round-bottom flask, removing electrodes with solvent rinse
  • Add aqueous acid (1M HCl, 5 mL) and heat the mixture at 60°C for 1-2 hours to promote rearomatization
  • After cooling to room temperature, neutralize the mixture with aqueous NaHCO₃ solution
  • Extract the product with ethyl acetate (3 × 10 mL), combine organic extracts, and wash with brine (10 mL)
  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure

Step 4: Purification and Analysis

  • Purify the crude product by column chromatography on silica gel using an appropriate hexane/ethyl acetate gradient
  • Analyze the purified meta-sulfonylated pyridine by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS to confirm structure and purity
  • Compare the spectroscopic data with literature values to verify the meta-substitution pattern [1] [2]

Substrate Scope and Applications

Sulfinate Components

The electrochemical meta-C–H sulfonylation protocol demonstrates remarkable versatility with respect to sulfinate coupling partners. Both electron-rich and electron-deficient aromatic sulfinates undergo efficient coupling, with substituents at ortho, meta, or para positions generally well-tolerated.

Table 2: Scope of Sulfinate Coupling Partners

Sulfinate Type Example Substituents Yield Range Notes
Aromatic Sulfinates -H, -OMe, -F, -Cl, -Br, -I, -CF₃, -OCF₃, -COMe, -COOMe, -CONR₂, -NO₂ 60-85% Ortho-substitution may slightly reduce yield
Fused Aromatic Systems Naphthyl, anthracenyl 65-75% Bulkier systems require slight adjustment
Heteroaromatic Sulfinates Pyridyl, thienyl, furyl 55-70% Coordination may affect efficiency
Alkenyl Sulfinates Vinyl, styrenyl 50-65% Potential for competing reactions
Primary Alkyl Sulfinates Methyl, ethyl, propyl, butyl 60-75% No desulfinative byproducts observed
Secondary Alkyl Sulfinates Cyclohexyl, isopropyl 55-65% Steric hindrance may limit yield
Tertiary Alkyl Sulfinates tert-Butyl <20% Significant steric limitations

The protocol exhibits excellent functional group compatibility, with oxidation-sensitive functionalities such as formyl (13) and amino groups (22) remaining intact under the electrochemical conditions. Similarly, easily reduced nitro groups (19) are well-tolerated. Halogenated substrates (chloro (9, 10), bromo (11), and iodo (12)) undergo selective meta-sulfonylation without competing side reactions, showcasing the orthogonality of this method to traditional transition-metal-catalyzed cross-coupling processes [1].

Pyridine Components

The reaction demonstrates broad applicability across diverse pyridine substrates, ranging from simple unsubstituted pyridine to variously substituted derivatives.

Table 3: Scope of Pyridine Substrates

Pyridine Type Substitution Pattern Yield Range Notes
Unsubstituted Pyridine None 70-75% Benchmark substrate
2-Substituted Pyridines -Me, -OMe, -Ph 65-75% Steric effects minimal
3-Substituted Pyridines -Me, -OMe, -halogen 60-70% Maintains high meta-selectivity
4-Substituted Pyridines -Me, -OMe, -halogen 65-75% Electronic effects moderate
Disubstituted Pyridines 2,6-, 3,5-, 2,4-patterns 55-70% Steric hindrance may reduce yield
Polypyridine Compounds Bipyridines, phenanthrolines 50-65% Chemoselective for less hindered ring

The method achieves perfect regiocontrol for meta-functionalization across all substrate classes, with no observed double meta-sulfonation even with unsubstituted pyridine. When multiple pyridine rings are present in a single molecule, the reaction demonstrates high chemoselectivity toward the less sterically hindered pyridine, enabling selective mono-meta-functionalization of polypyridine compounds [1] [2].

Reaction Mechanism and Workflow

Mechanistic Pathway

The electrochemical meta-C–H sulfonylation proceeds through a sophisticated dearomatization-rearomatization sequence that enables the unusual meta-selectivity:

  • Initial dearomatization: The pyridine substrate is pre-converted to an oxazino-pyridine intermediate through dearomative cycloaddition, creating an electron-rich dienamine system

  • Electrochemical generation of sulfonyl radicals: Sulfinate anions undergo single-electron oxidation at the anode to generate sulfonyl radicals, with methanol potentially serving as a proton shuttle to facilitate hydrogen evolution at the cathode

  • Radical trapping: The electron-rich oxazino-pyridine intermediate efficiently traps the electrophilic sulfonyl radicals at the most nucleophilic position (β to nitrogen), corresponding to the meta-position after rearomatization

  • Electrooxidative C–H sulfonation: The radical adduct undergoes anodic oxidation to form a cationic intermediate, with concurrent hydrogen evolution at the cathode

  • Acid-promoted rearomatization: Treatment with aqueous acid restores aromaticity and releases the meta-sulfonylated pyridine product

This mechanism bypasses the traditional polarity mismatch associated with direct nucleophilic functionalization of electron-deficient pyridines by temporarily converting the aromatic system into an electron-rich intermediate that readily engages with electrophilic radical species [1] [2].

Visual Reaction Workflow

The following Graphviz diagram illustrates the complete experimental workflow and mechanistic pathway:

reaction_workflow Workflow for Electrochemical meta-C–H Sulfonylation of Pyridines cluster_setup A. Reaction Setup cluster_electrolysis B. Electrochemical Transformation cluster_workup C. Work-up and Rearomatization cluster_purification D. Purification and Analysis cluster_mechanism Key Mechanistic Steps start Start with Oxazino-pyridine Intermediate sulfinate Add Sodium Sulfinate (Nucleophilic Partner) start->sulfinate Step 1 electrolyte Prepare Electrolyte Solution nBu₄NBF₄ in MeOH:CPME (3:1) sulfinate->electrolyte Step 2 cell_setup Assemble Electrochemical Cell GF Anode | Pt Cathode | Undivided electrolyte->cell_setup Step 3 atmosphere Inert Atmosphere (N₂/Ar Purging) cell_setup->atmosphere Step 4 electrolysis Constant Current Electrolysis 5 mA, 1.5 h, Room Temperature atmosphere->electrolysis Step 5 radical_gen Sulfonyl Radical Generation Anodic Oxidation of Sulfinate electrolysis->radical_gen Anodic Process hydrogen_evol Concurrent Hydrogen Evolution at Cathode electrolysis->hydrogen_evol Cathodic Process trapping Radical Trapping by Oxazino-pyridine Intermediate radical_gen->trapping Radical Diffusion acid_treatment Acid Treatment 1M HCl, 60°C, 1-2 h trapping->acid_treatment Post-Electrolysis rearomatization Rearomatization to meta-Sulfonylated Pyridine acid_treatment->rearomatization Heating workup Standard Aqueous Workup Neutralization, Extraction, Drying rearomatization->workup Cooling purification Column Chromatography Silica Gel, Hexane/Ethyl Acetate workup->purification Crude Product analysis Product Characterization NMR, HRMS, Purity Assessment purification->analysis Purified Compound final_product Pure meta-Sulfonylated Pyridine analysis->final_product Confirmed Structure dearomatization Dearomatization Oxazino-pyridine Formation radical_formation Anodic Radical Generation SO₂R from Sulfinate dearomatization->radical_formation Pre-formed Intermediate radical_addition Radical Addition to Dienamine System radical_formation->radical_addition Electrophilic Attack oxidation Electrooxidative C–H Functionalization radical_addition->oxidation Single Electron Transfer final_rearomatization Acid-Promoted Rearomatization Meta-Selective Product Formation oxidation->final_rearomatization Acid Treatment final_rearomatization->final_product Isolated Product

Troubleshooting and Optimization

Common Issues and Solutions

Table 4: Troubleshooting Guide for Electrochemical meta-C–H Sulfonylation

Problem Potential Causes Solutions Preventive Measures
Low Yield Insufficient current, oxygen contamination, improper electrode setup Increase current to 5 mA, ensure inert atmosphere, verify electrode connections Pre-purge solvent with inert gas, check power supply calibration
Decomposition Excessive current, prolonged electrolysis, impurity in starting materials Reduce current density, optimize reaction time, purify starting materials Use fresh solvent, monitor reaction by TLC, control temperature
Poor Solubility Inappropriate solvent ratio, high substrate concentration Adjust MeOH:CPME ratio, dilute reaction mixture Test solubility before electrolysis, consider alternative solvents
No Reaction Incorrect polarity, depleted electrolyte, inactive electrodes Verify electrode connections (GF+, Pt-), fresh electrolyte, clean electrodes Calibrate equipment before use, prepare fresh electrolyte solution
Mixed Regioisomers Incomplete dearomatization, improper oxazino-pyridine formation Verify oxazino-pyridine quality, optimize dearomatization conditions Characterize intermediate before use, follow preparation protocol strictly
Scale-up Issues Inefficient mass transfer, electrode surface area limitations Increase electrode surface area, enhance stirring, flow cell design Use divided cell for large scale, optimize electrode configuration
Analytical Techniques and Monitoring

Reaction Monitoring

  • Thin Layer Chromatography (TLC): Regular sampling during electrolysis and rearomatization
  • Gas Chromatography (GC): Headspace analysis for hydrogen evolution confirmation
  • In-situ NMR: For reaction optimization and mechanistic studies

Product Characterization

  • ¹H and ¹³C NMR Spectroscopy: Confirm meta-substitution pattern through chemical shifts and coupling constants [3]
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular formula and purity
  • HPLC Analysis: Assess purity and detect potential regioisomers [4] [5]

For rapid reaction optimization, recent advances in quantitative ¹⁹F NMR spectroscopy using benchtop NMR spectrometers provide an efficient method for reaction screening and quantification, particularly when using fluorinated model substrates [6].

Applications in Drug Discovery and Development

The electrochemical meta-C–H sulfonylation protocol enables efficient access to pharmaceutically relevant compounds containing the meta-sulfonyl pyridine motif. This methodology facilitates:

  • Late-stage functionalization of complex pyridine-containing drug candidates
  • Diversification of compound libraries for structure-activity relationship studies
  • Streamlined synthesis of bioactive molecules such as intepirdine analogs
  • Preparation of molecular scaffolds for materials science applications

The orthogonality of this method to traditional cross-coupling chemistry enables sequential functionalization strategies, where halogenated meta-sulfonylated pyridines serve as platforms for further elaboration through transition-metal-catalyzed reactions [1] [2].

Alternative Approaches

While the electrochemical method represents a significant advancement, complementary approaches for pyridine meta-functionalization have emerged:

  • Visible-light-induced meta-sulfonylation using electron donor-acceptor (EDA) complexes between iodide ions and sulfonyl chlorides under photocatalyst-free conditions [7]
  • Transition-metal-catalyzed C–H activation approaches, though these often require specialized directing groups or complex catalyst systems
  • Classical electrophilic aromatic substitution under harsh conditions with limited regiocontrol

Each method presents distinct advantages and limitations, with the electrochemical approach offering an optimal balance of mild conditions, exceptional regioselectivity, and broad substrate scope.

Conclusion

The electrochemical meta-C–H sulfonylation of pyridines represents a transformative methodology for the direct functionalization of pyridines at the challenging meta-position. This protocol combines exclusive regiocontrol with remarkable functional group tolerance under mild, metal-free electrochemical conditions. The dearomatization-rearomatization strategy successfully addresses the inherent polarity mismatch associated with nucleophilic functionalization of electron-deficient pyridines, enabling the use of readily available sulfinate salts as coupling partners.

The comprehensive protocol detailed in these Application Notes provides researchers with a robust and practical synthetic tool for accessing valuable meta-sulfonylated pyridines, which serve as key structural motifs in pharmaceutical compounds, agrochemicals, and functional materials. The continued development of such electrochemical transformations promises to expand the synthetic chemist's toolbox with increasingly sustainable and efficient methodologies.

References

Comprehensive Analytical Methods for Sulfide Determination in Aqueous Matrices: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Sulfide determination in aqueous matrices represents a critical analytical challenge for environmental monitoring, pharmaceutical development, and industrial processes. Sulfide species, including free sulfide (S²⁻), hydrogen sulfide (H₂S), and inorganic polysulfides (Sₓ²⁻), play significant roles in biological systems, environmental cycling, and therapeutic applications. The accurate quantification of these compounds is complicated by their reactivity, volatility, and rapid oxidation in aqueous environments. Recent research has revealed the importance of hydrogen sulfide as a gasotransmitter with potential applications in conditions ranging from neurodegenerative diseases to cardiovascular disorders, making reliable detection methods increasingly important for pharmaceutical development [1].

The analytical significance of sulfide determination spans multiple disciplines. In environmental science, sulfide monitoring helps assess aquatic system health, pollution levels, and biogeochemical cycling. In pharmaceutical research, understanding sulfide kinetics and dynamics requires methods capable of detecting sulfides at physiologically relevant concentrations (nanomolar to micromolar ranges) [1]. This application note provides a comprehensive overview of established and emerging sulfide detection methodologies, detailed protocols for implementation, and guidance for method selection based on specific analytical requirements.

Method Summaries and Selection Guidance

Comparison of Sulfide Detection Techniques

Table 1: Comprehensive comparison of sulfide detection methods

Method Detection Principle Linear Range Detection Limit Analysis Time Key Advantages Key Limitations
Methylene Blue Colorimetric Reaction with N,N-diethyl-p-phenylenediamine in acidic medium with Fe³⁺ μM to mM range [1] ~μM range [1] ~20 minutes [1] Simple, inexpensive, established protocol Moderate sensitivity, interference from other sulfur species
HPLC with Derivatization Derivatization with methyl trifluoromethanesulfonate followed by HPLC-UV separation Varies with detection 15-70 nM for individual polysulfides [2] ~30 minutes including derivatization [2] Speciation capability, good sensitivity Complex sample preparation, requires derivatization
Voltametric Electrochemical reduction at specific potentials Wide dynamic range nM range [1] Minutes (rapid) [1] High sensitivity, minimal sample preparation Electrode maintenance required, matrix effects
Amperometric Current measurement from sulfide oxidation Wide dynamic range pM to nM range [1] Minutes (rapid) [1] Excellent sensitivity, real-time monitoring Specialized equipment, calibration sensitive
ICP-AES/OES Plasma excitation with spectral detection 5 μg/L to 25 mg/L [3] 5-6 μg/L [3] ~5-10 minutes Element-specific, minimal interferences Cannot distinguish sulfide species, expensive instrumentation
Anodic Stripping Voltammetry (ASV) Indirect via Cd²⁺ precipitation and ASV detection 1.5-7.0 × 10⁻⁶ mol/L (adjustable) [4] 1.3 × 10⁻⁸ mol/L [4] ~15-20 minutes Exceptional sensitivity, low interference Indirect measurement, multiple steps
Method Selection Workflow

To assist researchers in selecting the most appropriate sulfide detection method for their specific application, the following decision workflow is provided:

G Start Start Method Selection Sensitivity Required Sensitivity? Start->Sensitivity Environmental Environmental Monitoring Sensitivity->Environmental Medium (µM) Pharmaceutical Pharmaceutical Research Sensitivity->Pharmaceutical High (nM-pM) Speciation Speciation Required? Environmental->Speciation ASV Anodic Stripping Voltammetry Environmental->ASV Trace Analysis Pharmaceutical->Speciation Volt Voltametric/ Amperometric Pharmaceutical->Volt Real-time Monitoring SimpleTotal Simple Total Sulfide Speciation->SimpleTotal No SpecificSpecies Specific Sulfide Species Speciation->SpecificSpecies Yes Equipment Available Equipment? SimpleTotal->Equipment HPLC HPLC with Derivatization SpecificSpecies->HPLC Basic Basic Laboratory Equipment->Basic Basic Advanced Advanced Instrumentation Equipment->Advanced Advanced MB Methylene Blue Colorimetric Basic->MB ICP ICP-AES/OES Advanced->ICP

Detailed Experimental Protocols

Methylene Blue Colorimetric Method
3.1.1 Principle

The methylene blue method relies on the reaction of sulfide with N,N-diethyl-p-phenylenediamine in acidic conditions in the presence of ferric ions to form the characteristic blue-colored methylene blue dye [1]. The intensity of the color formed is proportional to the sulfide concentration in the sample and can be quantified spectrophotometrically at 671 nm.

3.1.2 Reagents and Equipment
  • N,N-diethyl-p-phenylenediamine solution: Add 33 μL of N,N-diethyl-p-phenylenediamine to 10 mL of 7.2 M hydrochloric acid [1]
  • Ferric chloride solution: Add 48 mg of FeCl₃ to 10 mL of 1.2 M hydrochloric acid [1]
  • Mixed diamine reagent: Combine equal volumes of the two solutions above
  • Sulfide stock solution (1000 mg/L): Prepare daily by dissolving crystal Na₂S·9H₂O in deoxygenated water [4]
  • Spectrophotometer or microplate reader capable of measuring at 671 nm
  • Pipettes and volumetric flasks
  • Cuvettes or 96-well plates
3.1.3 Step-by-Step Procedure
  • Standard preparation: Prepare sulfide standards in the concentration range of 0.1-10 μM by serial dilution of the stock solution with appropriate matrix (e.g., simulated tear fluid, phosphate-buffered saline, or water samples) [1]
  • Sample preparation: For unknown samples, ensure appropriate preservation (acidification, oxygen exclusion) and dilute if necessary to fall within the calibration range
  • Color development:
    • Add 20 μL of mixed diamine reagent to 1 mL of standard or sample solution
    • Vortex mix thoroughly and let stand undisturbed for 10 minutes at room temperature for color development [1]
  • Absorbance measurement:
    • Transfer 200 μL of the developed solution to a 96-well plate or cuvette
    • Measure absorbance at 671 nm against a reagent blank [1]
  • Quantification:
    • Prepare a calibration curve from the standard absorbance values
    • Calculate unknown concentrations from the linear regression equation
3.1.4 Important Notes
  • Fresh preparation: The sulfide stock solution and mixed diamine reagent should be prepared fresh daily for optimal results
  • Matrix matching: Ensure that standards are prepared in a matrix similar to the samples to minimize matrix effects
  • Interference management: Strong reducing agents can interfere; consider appropriate sample pretreatment if interferences are suspected
  • Timing: The color development time should be strictly controlled as the color may continue to develop slowly beyond the recommended 10 minutes
HPLC with Derivatization for Polysulfide Speciation
3.2.1 Principle

This method involves rapid, single-phase derivatization of inorganic polysulfides with methyl trifluoromethanesulfonate (methyl triflate) to form dimethylpolysulfanes, which are then separated by reverse-phase HPLC and detected by UV absorption [2]. This method enables quantification of individual polysulfide species (S₃²⁻ to S₈²⁻) in aquatic systems.

3.2.2 Reagents and Equipment
  • Methyl triflate derivatization reagent (handle in fume hood due to toxicity and reactivity)
  • HPLC-grade solvents: n-dodecane, acetonitrile, ammonium formate
  • Mobile phase: Acetonitrile and ammonium formate (15 mM; 70:30 v/v) [1]
  • Polysulfide standards: Prepare from purified polysulfide salts or by reacting sulfide with elemental sulfur
  • HPLC system with UV-Vis detector capable of monitoring at 254-280 nm
  • C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 μm)
  • Centrifuge and sample vials
3.2.3 Step-by-Step Procedure
  • Sample preservation: Collect samples with minimal headspace and analyze immediately or preserve by freezing under anaerobic conditions
  • Derivatization:
    • To 5 mL of sample, add 100 μL of methyl triflate under anaerobic conditions
    • Shake vigorously for 30 seconds and allow to react for 5 minutes [2]
  • Extraction and preconcentration (for low concentrations):
    • Add 2 mL of n-hexane and vortex for 1 minute
    • Separate organic layer and evaporate to dryness under gentle nitrogen stream
    • Redissolve in 100 μL of n-dodecane for HPLC analysis [2]
  • HPLC analysis:
    • Inject 20 μL of derivatized sample or concentrate
    • Use isocratic elution with mobile phase at flow rate of 1.2 mL/min
    • Monitor detection at 254-280 nm
    • Total run time: approximately 6 minutes [1]
  • Identification and quantification:
    • Identify peaks based on retention times of standards
    • Quantify using external calibration curves for each polysulfide species
3.2.4 Important Notes
  • Anaerobic technique: Essential throughout sample handling to prevent oxidation of sulfide species
  • Standard preparation: Individual polysulfide standards should be prepared and characterized to confirm retention times
  • Matrix effects: For complex matrices, method validation with standard additions is recommended
  • Detection limits: Can be improved to 15-70 nM for individual polysulfides with aggressive preconcentration [2]
Voltametric/Amperometric Methods
3.3.1 Principle

Voltametric methods are based on the electrochemical reduction of sulfur species at specific potentials, while amperometric methods measure the current generated from sulfide oxidation at a constant applied potential [1]. These methods offer exceptional sensitivity and are suitable for real-time monitoring of sulfide dynamics.

3.3.2 Reagents and Equipment
  • Antioxidant buffer: 25 g sodium salicylate, 6.5 g ascorbic acid, and 8.5 g NaOH in 100 mL deionized water, heated to 60°C with stirring [1]
  • Diluted antioxidant buffer (DAOB): Prepare by four-fold dilution of the stock antioxidant buffer
  • Sulfide standard solution (1000 μM): Dissolve 0.056 g of NaSH in 100 mL DAOB [1]
  • Electrochemical workstation with three-electrode configuration
  • Working electrodes: Lazar sulfide electrode (for voltametry) or ISO-100-H2S sensor (for amperometry)
  • Reference electrode: Saturated calomel or Ag/AgCl
  • Counter electrode: Platinum wire
3.3.3 Step-by-Step Procedure

Voltametric Method:

  • Electrode preparation: Soak the sulfide electrode in the lowest NaSH concentration (e.g., 0.1 μM) for 30 minutes before use [1]
  • System calibration:
    • Rinse electrode with deionized water and record baseline in DAOB
    • Add standard solutions from lowest to highest concentration (0.1-100 μM)
    • Record stabilized reading (mV) for each concentration after signal stabilization [1]
  • Sample measurement:
    • Place sample in electrochemical cell with DAOB (1:1 dilution)
    • Record signal response and calculate concentration from calibration curve

Amperometric Method:

  • Electrode polarization: Immerse and polarize the H₂S sensor in 20 mL of 0.1 M PBS for 12 hours before first use [1]
  • Standard preparation: Prepare sulfide standards in argon-degassed EDTA solution to prevent oxidation [1]
  • Calibration:
    • Immerse polarized sensor in 20 mL of 0.05 M PBS
    • Add standard concentrations and record stable current readings
    • Construct calibration curve of current versus concentration
  • Sample analysis: Measure samples under identical conditions and calculate concentrations from calibration curve
3.3.4 Important Notes
  • Oxygen exclusion: Essential for maintaining sulfide stability during analysis
  • Temperature control: Maintain constant temperature during measurements as temperature affects electrode response
  • Interference management: Antioxidant buffer helps minimize interference from oxygen and other electroactive species
  • Electrode maintenance: Regular calibration and proper storage according to manufacturer instructions are critical for reliable performance
ICP-OES Method for Total Sulfide Determination
3.4.1 Principle

This method involves sample digestion followed by determination of total sulfur content using inductively coupled plasma optical emission spectrometry (ICP-OES). The high-temperature plasma excites sulfur atoms, which then emit characteristic light at 180.669 nm upon returning to ground state [3] [5].

3.4.2 Reagents and Equipment
  • Digestion acids: Electronic-grade nitric acid (HNO₃), hydrochloric acid (HCl), and hydrofluoric acid (HF) [5]
  • Aqua regia: Freshly prepared 3:1 ratio of HCl:HNO₃
  • Sulfur standard solution (1000 mg/L) for calibration
  • Anti-corrosion acid digestion bombs with PTFE inner tanks [5]
  • ICP-OES system with sulfur emission line capability
  • Anti-corrosion electric heating oven capable of maintaining 180°C
  • Analytical balance with 0.1 mg precision
3.4.3 Step-by-Step Procedure
  • Sample digestion:
    • Accurately weigh 40 mg of sample into digestion bomb
    • Add 2 mL of aqua regia and 0.5 mL of HF
    • Seal bomb and digest at 180°C for 12 hours in oven [5]
  • Digest processing:
    • Cool to room temperature and carefully open bomb
    • Transfer digest to 40 mL volumetric flask and dilute to volume with ultrapure water
  • ICP-OES analysis:
    • Set instrument parameters: RF power 1300 W, carrier gas 0.9 L/min, auxiliary gas 1.2 L/min, plasma gas 15 L/min [5]
    • Set wavelength to 180.669 nm for sulfur detection
    • Introduce samples via nebulizer and record emission intensity
  • Quantification:
    • Prepare calibration standards covering expected concentration range (0.05-100 mg/L)
    • Construct calibration curve and calculate sample concentrations
3.4.4 Important Notes
  • Safety precautions: Hydrofluoric acid requires special handling; use appropriate PPE and digestion bombs
  • Blanks: Include method blanks with each digestion batch to account for background sulfur
  • Certified reference materials: Process CRMs simultaneously with samples for quality control
  • Detection limits: Method detection limits of 5-6 μg/L are achievable with optimized conditions [3]

Troubleshooting and Optimization

Common Issues and Solutions

Table 2: Troubleshooting guide for sulfide analysis

Problem Potential Causes Solutions
Poor reproducibility Sulfide oxidation, volatile loss Use anaerobic techniques, add antioxidant preservatives, minimize sample handling
Low recovery in spiked samples Matrix interference, sulfide adsorption Use standard additions method, add EDTA to complex metals, use appropriate container materials
High background signal Contaminated reagents, impurity interference Use high-purity reagents, include method blanks, purify reagents if necessary
Non-linear calibration Concentration outside linear range, chemical interferences Dilute samples, check for interfering species, use matrix-matched standards
Drifting electrochemical signals Electrode fouling, temperature fluctuations Clean electrodes regularly, use consistent temperature control, implement regular recalibration
Incomplete polysulfide derivatization Inadequate mixing, reagent degradation Ensure vigorous shaking, prepare fresh derivatization reagent, check reagent quality
Data Quality Assurance
  • Standard reference materials: Use certified reference materials such as GBW07267 (Pyrite), GBW07268 (Chalcopyrite), or NRC WMS-1a (massive sulfide) where appropriate [5]
  • Spike recovery tests: Perform regularly (75-125% recovery generally acceptable)
  • Duplicate analysis: Analyze at least 10% of samples in duplicate
  • Detection limit determination: Calculate based on 3× standard deviation of blank measurements
  • Calibration verification: Include continuing calibration verification standards after every 10-15 samples

Application Examples

Environmental Water Monitoring

The methylene blue method has been successfully applied to determine sulfide in various water samples, including wastewater, lake water, and spring water [4]. For trace-level determination in environmental waters, the anodic stripping voltammetry method with mercury-film electrode has demonstrated exceptional sensitivity with detection limits of 1.3 × 10⁻⁸ mol/L, enabling determination of sulfide in sediment pore waters and other challenging matrices [4].

Pharmaceutical Research

In pharmaceutical applications focusing on H₂S as a gasotransmitter, amperometric and voltametric methods have proven valuable for quantifying sulfide release from donors like GYY 4137 and NaSH in physiological concentrations (nanomolar to micromolar range) [1]. These methods enable real-time monitoring of H₂S release kinetics, providing critical information for drug development.

Polysulfide Speciation in Aquatic Systems

The methyl triflate derivatization method has been used to determine inorganic polysulfide distributions in groundwater, seawater, and surface water [2]. This method has revealed differences in polysulfide speciation between water wells in central and southern Israel, with summary polysulfide concentrations (S₄²⁻-S₇²⁻) of 0.14-0.75 μM in the central region and substantially higher concentrations of 2.3-4.6 μM in the southern region [6].

Conclusion

The selection of an appropriate analytical method for sulfide determination in aqueous matrices requires careful consideration of the specific application requirements, including sensitivity needs, speciation requirements, matrix complexity, and available instrumentation. For routine total sulfide determination, the methylene blue method offers a robust and accessible approach. When speciation information is required, HPLC with derivatization provides detailed polysulfide distribution data. For the highest sensitivity requirements, particularly in pharmaceutical research, electrochemical methods offer unparalleled detection limits in the nanomolar to picomolar range. Proper sample handling to prevent sulfide loss through oxidation or volatilization remains critical across all methods, as does appropriate validation for the specific matrix being analyzed.

References

Comprehensive Application Notes and Protocols: Flow-Based Approaches for Sulfide Determination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulfide Analysis and Flow Techniques

The accurate determination of sulfide ions in environmental and biological matrices represents a critical analytical challenge with significant implications for environmental monitoring, industrial processes, and pharmaceutical development. Sulfide species, particularly in aqueous systems, exhibit high reactivity and volatility, necessitating analytical approaches that can minimize analyte loss and matrix interference. Traditional batch methods for sulfide determination often suffer from inconsistency and analytical artifacts due to prolonged sample handling. Flow-based analytical techniques have emerged as powerful alternatives that address these limitations through automated handling, miniaturized systems, and controlled reaction conditions.

Flow-based methods encompass several related techniques including Flow Injection Analysis (FIA), Multisyringe Flow Injection Analysis (MSFIA), and related flow-stream approaches. These methods share the fundamental principle of introducing a liquid sample into a continuous flow of carrier solution where it undergoes specific chemical reactions before detection. The closed-system environment prevents sulfide oxidation and volatilization while enabling high reproducibility and analytical throughput. These characteristics make flow-based approaches particularly suitable for the determination of unstable analytes like sulfide across diverse sample matrices including wastewater, biological fluids, and pharmaceutical formulations [1] [2].

The principle of flow-based sulfide analysis relies on the precise manipulation of the sample zone within a continuous flow stream, where hydrodynamic control and timing become critical analytical parameters. As the sample moves through the system, it can undergo various processes including derivatization, separation, and preconcentration before reaching an appropriate detector. This controlled manipulation enables the implementation of sophisticated analytical methodologies in a robust and automated format suitable for both laboratory analysis and online monitoring applications [3] [4].

Comparison of Flow-Based Sulfide Detection Methods

The analytical landscape for sulfide determination features several flow-based approaches with different detection schemes, each offering distinct advantages and limitations. The selection of an appropriate method depends on factors including required sensitivity, sample matrix complexity, equipment availability, and analysis throughput. The table below summarizes the key characteristics of major flow-based sulfide detection methods:

Table 1: Performance comparison of flow-based methods for sulfide determination

Method Detection Principle Linear Range Limit of Detection Analysis Throughput Key Applications
Solid-Phase Spectrophotometry Methylene blue formation & reflectance measurement 20-200 μg/L 2.9 μg/L 8 samples/hour Environmental waters, wastewater [2]
Amperometric Detection Electrocatalytic oxidation at modified electrode 0.5-100 μM 0.3 μM Not specified Wastewater analysis [4]
Colorimetric with Diffusion Scrubber Methylene blue formation & LED-photodiode detection Not specified 5.6 μmol/L Not specified Turbid water samples [3]
Ion Chromatography with Electrochemical Detection Separation with Pd-modified electrode detection 0.5-350 μM 0.3 μM (15 pmol) Not specified Human blood serum [5]
Flow-Batch Porous Membrane Diffusion Gas separation and colorimetric detection Not specified 5.6 μmol/L Not specified Turbid wastewater without filtration [3]

Each method demonstrates particular strengths for specific application scenarios. The solid-phase spectrophotometric approach provides excellent sensitivity through effective analyte preconcentration and is particularly suitable for trace-level determination in environmental waters. In contrast, electrochemical methods (amperometric and ion chromatography) offer high selectivity with minimal sample preparation, making them appropriate for complex matrices like biological fluids. The colorimetric diffusion scrubber system addresses the challenge of turbid samples by incorporating gas-phase separation, effectively eliminating matrix interference from particulate matter [3] [5] [4].

Recent advancements in flow-based sulfide determination have focused on miniaturization, automation, and green analytical chemistry. The development of multisyringe flow injection systems represents significant progress toward complete automation with improved precision and reagent economy. Similarly, the incorporation of solid-phase extraction techniques and modified electrodes has enabled both preconcentration and matrix isolation, addressing the dual challenges of sensitivity and selectivity. These technological innovations have expanded the application of flow-based sulfide analysis to increasingly complex sample matrices while maintaining the method robustness required for regulatory compliance and research applications [2].

Detailed Experimental Protocols

Solid-Phase Spectrophotometric Method Using Multisyringe Flow Injection Analysis

The multisyringe flow injection system coupled with solid-phase spectrophotometry provides a highly sensitive approach for sulfide determination in water matrices. This protocol is adapted from the method described by Miro et al. (2005) with detailed specifications for implementation [2].

3.1.1 Reagent Preparation
  • Carrier solution: Prepare 0.5 M hydrochloric acid solution using high-purity concentrated HCl and deionized water.
  • N,N-dimethyl-p-phenylenediamine (DMPD) solution: Dissolve 1.0 g of DMPD in 100 mL of 0.5 M HCl. Store in an amber bottle at 4°C when not in use.
  • Iron(III) solution: Prepare a 2.0 M solution of FeCl₃·6H₂O in 0.5 M HCl.
  • Standard sulfide stock solution (1000 mg/L): Dissolve 2.4 g of Na₂S·9H₂O in 500 mL of deoxygenated deionized water. Standardize the solution iodometrically. Prepare working standards daily by appropriate dilution with deoxygenated water.
  • Regeneration solution: Prepare a solution containing 50% ethanol and 0.1 M HCl.
3.1.2 Instrumentation and System Setup
  • Multisyringe module: Configure with four syringes (5-10 mL capacity) connected to a multi-position selection valve.
  • Detection system: Utilize a flow-through optode cell with C₁₈ solid-phase extraction disk coupled to a fiber-optic reflectance probe connected to a miniature spectrophotometer with LED light source (670 nm).
  • Manifold configuration:
    • Syringe 1: Carrier solution (0.5 M HCl)
    • Syringe 2: DMPD reagent solution
    • Syringe 3: Fe(III) oxidant solution
    • Syringe 4: Regeneration solution
  • System operation: Implement the following sequence under computer control:
    • Propulsion phase: Simultaneously dispense all solutions to merge carrier, DMPD, and Fe(III) streams.
    • Reaction phase: Mix with injected sample (2.9 mL) to form methylene blue dye.
    • Preconcentration phase: Deliver reaction products to C₁₈ disk for extraction.
    • Detection phase: Measure reflectance at 670 nm.
    • Regeneration phase: Clean disk with regeneration solution followed by carrier solution.
3.1.3 Analytical Procedure
  • System initialization: precondition the C₁₈ disk with 5 mL of regeneration solution followed by 10 mL of carrier solution until a stable baseline is achieved.
  • Calibration: Inject a series of sulfide standards (20-200 μg/L) in triplicate to establish the calibration curve.
  • Sample analysis: Introduce filtered water samples (freshwater, seawater, or wastewater) using the identical procedure applied to standards.
  • Quality control: Include blank and spiked samples with each analytical batch to verify method performance.
  • Regeneration: After each measurement, implement the double regeneration protocol with 2 mL of regeneration solution followed by 5 mL of carrier solution.

Table 2: Optimal chemical and hydrodynamic parameters for solid-phase spectrophotometric sulfide determination

Parameter Optimal Condition Effect on Analysis
HCl Concentration 0.5 M Controls reaction kinetics and methylene blue formation efficiency
DMPD Concentration 1% (w/v) Sufficient for complete reaction with sulfide
Fe(III) Concentration 2.0 M Optimizes oxidation without precipitate formation
Sample Volume 2.9 mL Balances preconcentration factor with analysis time
Flow Rate 3.2 mL/min Maximizes reaction yield and extraction efficiency
Detection Wavelength 670 nm Corresponds to methylene blue absorption maximum
Amperometric Detection Using Prussian Blue Modified Electrode

This protocol describes the determination of sulfide using flow injection analysis with amperometric detection based on a Prussian Blue modified glassy carbon electrode (PB/GCE). The method provides excellent sensitivity and is particularly suitable for wastewater analysis [4].

3.2.1 Electrode Preparation and Modification
  • Electrode pretreatment: Polish the glassy carbon electrode (3 mm diameter) successively with 1.0, 0.3, and 0.05 μm alumina slurry on a microcloth. Rinse thoroughly with deionized water between polishing steps.
  • Electrochemical activation: Perform cyclic voltammetry in 0.1 M KCl solution from -0.2 to +0.8 V (vs. Ag/AgCl) at 100 mV/s until stable voltammogram is obtained.
  • Prussian Blue modification: Transfer the activated electrode to a solution containing 2.0 mM K₃Fe(CN)₆ and 2.0 mM FeCl₃ in 0.1 M KCl + 0.1 M HCl. Apply a constant potential of +0.40 V for 60 seconds under stirring conditions. Rinse the modified electrode thoroughly with deionized water.
  • Electrode stabilization: Condition the PB/GCE in the carrier solution (pH 8.0 Britton-Robinson buffer) by applying the working potential (+150 mV) until a stable baseline current is achieved.
3.2.2 FIA System Configuration
  • Carrier solution: Prepare Britton-Robinson buffer (pH 8.0) containing 0.1 M KCl.
  • Flow cell: Utilize a homemade flow electrochemical cell with the PB/GCE as working electrode, Ag/AgCl/KClsat reference electrode, and platinum auxiliary electrode.
  • Flow injection parameters:
    • Flow rate: 1.4 mL/min
    • Injection volume: 100 μL
    • Transmission tubing length: 10 cm
    • Applied potential: +150 mV vs. Ag/AgCl
3.2.3 Analysis Procedure
  • System equilibration: Pump carrier solution through the system at 1.4 mL/min for at least 30 minutes while applying the working potential until a stable baseline is established.
  • Calibration: Inject sulfide standards (0.5-100 μM) in triplicate to construct the calibration curve recording the peak current response.
  • Sample analysis: Inject filtered wastewater samples using identical conditions to standards.
  • Method validation: Compare results with standard spectrophotometric method to ensure accuracy.
  • Electrode maintenance: Regenerate the electrode surface daily by cycling the potential between -0.2 V and +0.8 V in carrier solution until a stable response is obtained.

Workflow Diagrams for Sulfide Determination Methods

Solid-Phase Spectrophotometric Workflow

SP_Workflow cluster_msfia Multisyringe Flow Injection System cluster_detection Detection System Sample Sample MV Multi-Position Valve Sample->MV Reagents Reagents MS Multisyringe Module Reagents->MS Standards Standards Standards->MV MS->MV RC Reaction Coil MV->RC SPE Solid-Phase Extraction (C18 Disk) RC->SPE Det Reflectance Detector (670 nm) SPE->Det Data Data Det->Data Reflectance Signal Regeneration Regeneration Det->Regeneration Double Regeneration Protocol Regeneration->SPE Disk Cleaned

Diagram 1: Workflow for solid-phase spectrophotometric sulfide determination showing the integration of multisyringe flow injection with solid-phase extraction and reflectance detection.

Amperometric Detection System Workflow

Amperometric_Workflow cluster_fia Flow Injection Analysis System cluster_electrode Electrochemical Detection System Sample Sample Injector Sample Injector (100 μL) Sample->Injector Standards Standards Standards->Injector Carrier Carrier Pump Peristaltic Pump Carrier->Pump Pump->Injector FC Flow Cell Injector->FC WE Working Electrode (PB/GCE) FC->WE RE Reference Electrode (Ag/AgCl) FC->RE AE Auxiliary Electrode (Pt) FC->AE Signal Signal WE->Signal Current Response Pot Potentiostat (+150 mV) Pot->WE Pot->RE Pot->AE Data Data Signal->Data Peak Current Measurement

Diagram 2: Amperometric detection workflow illustrating the flow injection analysis system coupled with electrochemical detection using a Prussian Blue modified glassy carbon electrode.

Troubleshooting and Quality Assurance

Common Analytical Issues and Solutions
  • Poor reproducibility: Check for air bubbles in the flow system, ensure consistent sample injection volume, verify reagent stability (especially DMPD), and confirm carrier solution degassing.
  • Baseline drift: Examine the solid-phase extraction disk for exhaustion, check detector stability, verify constant temperature conditions, and ensure proper regeneration between injections.
  • Reduced sensitivity: Confirm reagent concentrations and freshness, check electrode activity for amperometric methods, verify detector wavelength calibration, and inspect the preconcentration disk for binding capacity.
  • Matrix interference: Implement additional sample cleanup steps, consider standard addition method for quantification, optimize masking agents, or employ the gas diffusion separation approach for turbid samples.
Quality Control Measures
  • Calibration verification: Analyze independent calibration standards every 10-15 samples to verify method performance.
  • Blank analysis: Include method blanks with each analytical batch to monitor contamination.
  • Spike recovery: Perform matrix spike experiments by adding known sulfide concentrations to samples; accept recovery between 85-115% for validation.
  • Reference materials: When available, analyze certified reference materials to establish method accuracy.
  • Precision assessment: Calculate relative standard deviation for replicate analyses (target <5% for most applications).

Conclusion

Flow-based approaches for sulfide determination provide robust analytical platforms that address the unique challenges associated with this reactive and volatile analyte. The methods detailed in these application notes offer sensitive detection, excellent reproducibility, and practical utility for diverse sample matrices. The solid-phase spectrophotometric method achieves exceptional sensitivity through effective analyte preconcentration, while the amperometric approach provides simplified operation with adequate performance for routine analysis. Implementation of these protocols with appropriate quality control measures will enable reliable sulfide determination supporting research, environmental monitoring, and pharmaceutical development applications.

References

Key Synthetic Applications of Pyridine Sulfur Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the main applications of pyridine-based sulfur compounds in constructing complex molecules, particularly for pharmaceutical development.

Compound Type Key Application Utility in Synthesis
Pyridine-2-sulfinates [1] General nucleophilic partner in Pd-catalyzed cross-coupling with aryl halides. Superior alternative to unstable pyridine-2-boronates; enables C-C bond formation for drug derivatives (e.g., varenicline, mepyramine).
2-[(Arylthio)pyridine] 1-Oxides [2] Formed via copper-promoted S-arylation; potential ligand or intermediate. Method demonstrates broad functional group tolerance and high chemoselectivity under mild conditions.

Detailed Experimental Protocols

Protocol 1: Pyridine Sulfinate Cross-Coupling [1]

This protocol uses pyridine sulfinates for Palladium-catalyzed Suzuki-Miyaura-type cross-coupling, overcoming limitations of traditional boronates.

  • Primary Application: Carbon-carbon bond formation for decorating pyridine cores in drug discovery.
  • Reagents:
    • Pyridine-2-sulfinate sodium salt
    • Aryl halide (e.g., iodide, bromide)
    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
    • Base (e.g., Cesium carbonate)
    • Solvent: 1,4-Dioxane/Water mixture
  • Procedure:
    • Add pyridine sulfinate (1.0 equiv), aryl halide (1.2 equiv), Pd catalyst (2-5 mol %), and base (2.0 equiv) to a dry reaction vial.
    • Evacuate and purge the vial with nitrogen or argon gas three times.
    • Under inert atmosphere, add degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.
    • Heat the reaction mixture to 80-100 °C with stirring for 12-16 hours.
    • Monitor reaction progress by TLC or LC-MS.
    • After completion, cool to room temperature and dilute with ethyl acetate.
    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
    • Concentrate under reduced pressure and purify the crude product by flash chromatography.
Protocol 2: Synthesis of 2-(Arylthio)pyridine N-Oxides [2]

This copper-promoted C-S bond formation method uses triarylbismuth reagents as efficient aryl group donors.

  • Primary Application: Synthesis of diaryl sulfide derivatives of pyridine N-oxides.
  • Reagents:
    • Copper pyrithione (CuPT) or 2-mercaptopyridine N-oxide sodium salt (NaPT)
    • Triarylbismuth (Ar₃Bi)
    • Copper salt (e.g., CuSO₄·5H₂O, if using NaPT)
    • Base: Pyridine
    • Solvent: Anhydrous DMF
  • Procedure:
    • In a Schlenk tube, combine CuPT (0.30 mmol) or NaPT (0.30 mmol) with Ar₃Bi (0.30 mmol).
    • If using NaPT, add CuSO₄·5H₂O (0.15 mmol, 0.5 equiv).
    • Add pyridine (1.0 equiv) and anhydrous DMF (1 mL).
    • Stir the reaction mixture at 50 °C for 12 hours under air.
    • After completion, cool the mixture to room temperature.
    • Add saturated brine and extract with ethyl acetate (3 × 10 mL).
    • Combine organic extracts, dry over anhydrous Na₂SO₄, and concentrate.
    • Purify the residue by flash column chromatography (silica gel, eluting with petroleum ether/ethyl acetate).

Experimental Workflow and Pathway

The diagram below outlines the logical sequence for employing these protocols in a synthetic campaign.

G Start Start: Synthetic Objective Decision1 Need to form a C-C Bond? Start->Decision1 Decision2 Need to form a C-S Bond to pyridine? Decision1->Decision2 No Protocol1 Protocol 1: Pyridine Sulfinate Cross-Coupling Decision1->Protocol1 Yes Protocol2 Protocol 2: Copper-Promoted S-Arylation Decision2->Protocol2 Yes Intermediate Functionalized Pyridine Intermediate Protocol1->Intermediate Protocol2->Intermediate End Target Heterocyclic Molecule Intermediate->End Further elaboration (if needed)

Key Considerations for Researchers

  • Advantage of Sulfinates: Pyridine-2-sulfinates address a significant bottleneck in medicinal chemistry by providing a stable and broadly effective alternative to pyridine-2-boronates in crucial C-C cross-coupling reactions [1].
  • Mild Conditions & Efficiency: The copper-promoted S-arylation protocol operates under mild conditions (50 °C) and demonstrates high atom economy, transferring all three aryl groups from triarylbismuth reagents [2].
  • Strategic Utility: Incorporating a sulfur handle (sulfinate or sulfide) on the pyridine ring provides a versatile synthetic strategy for late-stage functionalization, which is highly valuable for generating structure-activity relationship (SAR) libraries in drug discovery projects [1] [2].

References

Comprehensive Application Notes and Protocols: Late-Stage Functionalization Strategies for Pyridine Derivatives in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pyridine Functionalization in Drug Development

Pyridine derivatives represent a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents, natural products, and functional materials. The structural diversity achievable through selective functionalization of the pyridine ring enables fine-tuning of molecular properties critical to drug development, including solubility, bioavailability, target binding affinity, and metabolic stability. Late-stage functionalization (LSF) has emerged as a powerful strategy for efficiently generating structural diversity from pyridine-containing intermediates, allowing direct modification of complex molecules without the need for de novo synthesis. This approach is particularly valuable in drug discovery campaigns where rapid structure-activity relationship (SAR) exploration and lead optimization are essential.

The development of selective methods for pyridine functionalization has presented significant challenges to synthetic chemists due to the inherent electronic properties of the heteroaromatic system. Traditional approaches often lack regioselectivity, require pre-functionalized substrates, or exhibit limited compatibility with complex molecular architectures. Recent methodological advances have addressed these limitations through innovative strategies that enable precise modification at previously inaccessible positions on the pyridine ring, particularly the challenging 4-position (para to nitrogen). This document presents comprehensive application notes and experimental protocols for two complementary approaches to pyridine late-stage functionalization, along with biological evaluation methodologies relevant to drug development programs.

Table 1: Comparison of Pyridine Late-Stage Functionalization Approaches

Method Key Intermediate Selectivity Functional Groups Installed Complex Molecule Compatibility
Phosphonium Salt Approach Heterocyclic phosphonium salts C4-Selective C-O, C-S, C-N, C-C bonds Excellent (including pharmaceuticals)
Ring Cleavage Methodology 3-Formyl (aza)indoles/benzofurans C2,C3,C5-Substituted Esters, sulfones, phosphonates Moderate to good

4-Selective Pyridine Functionalization via Heterocyclic Phosphonium Salts

Background and Principle

The electronic structure of pyridine renders direct C-H functionalization challenging, with most conventional methods favoring modification at the 2- or 3-positions. The phosphonium salt approach represents a innovative strategy to overcome this limitation, providing generic handles for diverse bond-forming processes at the 4-position of pyridine scaffolds. This method, developed by researchers at Colorado State University with support from the ACS Petroleum Research Fund, involves transformation of pyridines into heterocyclic phosphonium salts that serve as versatile intermediates for subsequent functionalization [1]. The methodology exhibits remarkable substrate breadth, functioning effectively with simple pyridines and those embedded within complex pharmaceutical structures, making it particularly valuable for late-stage diversification in medicinal chemistry.

The strategic importance of this approach lies in its ability to address the long-standing challenge of C4-selective transformation, a position that has remained difficult to functionalize through direct methods. By creating phosphonium salt intermediates, the electronic properties of the pyridine system are effectively altered, enabling nucleophilic attack and transition-metal-catalyzed cross-coupling at the 4-position. This reactivity inversion provides medicinal chemists with a powerful tool for installing diverse functional elements at a previously inaccessible site on the pyridine ring, significantly expanding the chemical space accessible for drug optimization campaigns.

Experimental Protocol
2.2.1 Formation of Heterocyclic Phosphonium Salt Intermediate

Materials:

  • Pyridine substrate (1.0 equiv)
  • Phosphorylation reagent (e.g., PPh₃OTf or similar, 1.2 equiv)
  • Anhydrous dichloromethane (DCE) or dichloroethane
  • Molecular sieves (4Å)
  • Inert atmosphere (N₂ or Ar)

Procedure:

  • In an oven-dried Schlenk flask under inert atmosphere, combine the pyridine substrate (1.0 mmol) and activated 4Å molecular sieves (100 mg/mmol substrate) in anhydrous DCE (5 mL/mmol).
  • Cool the reaction mixture to 0°C using an ice bath.
  • Add the phosphorylation reagent (1.2 mmol) dropwise via syringe over 5 minutes.
  • Remove the ice bath and allow the reaction to warm to room temperature.
  • Stir the reaction mixture for 12-16 hours at room temperature or until complete conversion is observed by TLC or LC-MS.
  • Filter the reaction mixture through a pad of Celite to remove molecular sieves.
  • Concentrate the filtrate under reduced pressure.
  • Purify the crude phosphonium salt by precipitation from diethyl ether or dichloromethane/pentane systems.
  • Isolate the product via filtration and dry under high vacuum to obtain the phosphonium salt intermediate as a solid, typically in 70-90% yield [1].

Characterization: The phosphonium salt intermediate should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and HRMS. Diagnostic ¹H NMR signals typically appear downfield for the pyridinium protons (δ 8.5-9.5 ppm).

2.2.2 Functionalization via Nucleophilic Substitution

Materials:

  • Phosphonium salt intermediate (1.0 equiv)
  • Nucleophile (2.0 equiv) - alkoxides, thiolates, amines, carbon nucleophiles
  • Base (if required, 2.2 equiv)
  • Anhydrous solvent (DMF, THF, or DCM)

Procedure:

  • In an oven-dried round-bottom flask under inert atmosphere, dissolve the phosphonium salt intermediate (1.0 mmol) in anhydrous DMF (3 mL/mmol).
  • If required, add base (2.2 mmol) and stir for 10 minutes.
  • Add the nucleophile (2.0 mmol) portionwise or as a solution.
  • Heat the reaction mixture to 60-80°C and monitor by TLC or LC-MS until completion (typically 2-6 hours).
  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL/mmol).
  • Wash with brine (3 × 10 mL/mmol), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography to obtain the C4-functionalized pyridine derivative [1].
2.2.3 Functionalization via Transition-Metal Cross-Coupling

Materials:

  • Phosphonium salt intermediate (1.0 equiv)
  • Boronic acid or boronic ester (1.5 equiv)
  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
  • Base (e.g., K₂CO₃, 3.0 equiv)
  • Anhydrous solvent (dioxane/DMF mixture)

Procedure:

  • In an oven-dried Schlenk tube under inert atmosphere, combine the phosphonium salt intermediate (1.0 mmol), boronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol).
  • Add degassed dioxane/DMF (4:1, 5 mL/mmol) via syringe.
  • Heat the reaction mixture to 80-100°C for 12-16 hours.
  • Monitor reaction progress by TLC or LC-MS.
  • Cool to room temperature, dilute with ethyl acetate (20 mL/mmol), and filter through a pad of Celite.
  • Wash the filtrate with water (10 mL/mmol) and brine (10 mL/mmol).
  • Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify by flash column chromatography to obtain the C4-arylated/alkylated pyridine product [1].
Mechanism and Strategic Considerations

The following diagram illustrates the mechanism of the phosphonium salt formation and subsequent functionalization:

G Pyridine Pyridine PhosphoniumSalt PhosphoniumSalt Pyridine->PhosphoniumSalt Phosphorylation Reagent NucleophilicProduct NucleophilicProduct PhosphoniumSalt->NucleophilicProduct Nucleophile CrossCouplingProduct CrossCouplingProduct PhosphoniumSalt->CrossCouplingProduct Cross-Coupling Catalyst

Diagram 1: Phosphonium Salt Functionalization Mechanism (Title: Pyridine Functionalization via Phosphonium Intermediates)

Key Advantages:

  • Exceptional Regioselectivity: Exclusive C4-functionalization avoids isomeric mixtures
  • Broad Functional Group Tolerance: Compatible with alcohols, thiols, amines, and carbon nucleophiles
  • Late-Stage Applicability: Successfully demonstrated on pyridine-containing pharmaceuticals
  • Complementary Reactivity: Provides access to bonds difficult to form through direct C-H functionalization

Limitations:

  • Requires synthesis of phosphonium salt intermediate
  • Some sensitive functional groups may not tolerate salt formation conditions
  • Phosphonium byproducts may require careful purification

Ring Cleavage Methodology for Multi-Functionalized Pyridines

Background and Synthetic Principle

The ring cleavage methodology represents an alternative approach to pyridine functionalization that enables simultaneous introduction of multiple functional groups through a remodeling strategy. This method, reported in Communications Chemistry in 2023, addresses the challenge of incorporating electron-withdrawing groups at specific positions on the pyridine scaffold, which has remained difficult using traditional synthetic approaches [2] [3]. The strategy employs readily available 3-formyl (aza)indoles or benzofurans that undergo a sequence of condensation, cyclization, and ring cleavage to produce highly substituted pyridines containing esters, sulfones, or phosphonates at the 3-position and aminoaryl or phenol groups at the 5-position.

This methodology is particularly valuable for constructing poly-substituted pyridine libraries for drug discovery, as it provides efficient access to structures bearing three points of diversity in a single synthetic operation. The incorporation of sulfone and phosphonate functionalities is especially significant in medicinal chemistry, as these groups appear in numerous bioactive molecules but have been challenging to introduce regioselectively onto pyridine rings using conventional cross-coupling or substitution approaches. The robustness of this method has been demonstrated through the synthesis of an extensive library comprising 93 5-aminoaryl pyridines and 33 5-phenol pyridines, showcasing its potential for generating diverse screening collections for biological evaluation [3].

Experimental Protocol
3.2.1 General Procedure for Pyridine Synthesis via Ring Cleavage

Materials:

  • N-Substituted 3-formyl (aza)indole or benzofuran (1.0 equiv)
  • β-Keto ester, β-keto sulfone, or β-keto phosphonate (1.5 equiv)
  • Ammonium acetate (5.0 equiv)
  • Trifluoroacetic acid (1.0 equiv)
  • Anhydrous dichloroethane (DCE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine the 3-formyl (aza)indole substrate (1.0 mmol), β-keto compound (1.5 mmol), and ammonium acetate (5.0 mmol) in anhydrous DCE (5 mL/mmol).
  • Add trifluoroacetic acid (1.0 mmol) dropwise with stirring.
  • Fit the flask with a reflux condenser and heat the reaction mixture to 120°C using an oil bath.
  • Stir the reaction for 16 hours under these conditions.
  • Monitor reaction progress by TLC or LC-MS.
  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL/mmol).
  • Transfer to a separatory funnel and wash with saturated NaHCO₃ solution (10 mL/mmol) followed by brine (10 mL/mmol).
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel using hexane/ethyl acetate gradients to obtain the substituted pyridine product [3].

Characterization: Products should be characterized by ¹H NMR, ¹³C NMR, IR, and HRMS. Yields typically range from 45-85% depending on the specific substrates.

3.2.2 Reaction Optimization Notes
  • Acid Additive: While the reaction proceeds in the absence of acid, the addition of TFA significantly improves yields (approximately 20-30% increase) [3]
  • Solvent Effects: DCE provides optimal results compared to toluene, THF, or DMF
  • Temperature Control: Maintaining consistent temperature at 120°C is critical for reproducible yields
  • Substrate Scope: The methodology tolerates diverse N-substituents on (aza)indoles including benzyl, alkyl, and aryl groups
Mechanism and Substrate Scope

The following diagram illustrates the proposed mechanism for the ring cleavage and pyridine formation:

G BetaKetoEster β-Keto Ester/Sulfone/Phosphonate AcrylateIntermediate β-Amino Acrylate Intermediate BetaKetoEster->AcrylateIntermediate NH₄OAc FormylIndole 3-Formyl (Aza)indole AldolProduct Aldol-Type Adduct FormylIndole->AldolProduct Condensation AcrylateIntermediate->AldolProduct CyclizedIntermediate Cyclized Intermediate AldolProduct->CyclizedIntermediate Dehydration Cyclization FinalPyridine Substituted Pyridine CyclizedIntermediate->FinalPyridine C-N Bond Cleavage

Diagram 2: Ring Cleavage Pyridine Synthesis Mechanism (Title: Pyridine Formation via Ring Cleavage)

Table 2: Substrate Scope and Yields for Ring Cleavage Methodology

β-Keto Compound Type Example Substrate Indole Substitution Product Yield Range Functional Groups Incorporated
β-Keto Esters Ethyl acetoacetate N-Phenylsulfonyl 65-85% Ester at C3, alkyl/aryl at C2
β-Keto Sulfones Phenyl sulfonyl acetone N-Benzyl 55-75% Sulfone at C3, alkyl at C2
β-Keto Phosphonates Diethyl phosphonoacetone N-Methyl 45-70% Phosphonate at C3, alkyl at C2

Notable Applications:

  • Drug Conjugation: Direct conjugation with ethyl 2-methyl nicotinate demonstrated
  • Privileged Scaffold Generation: Access to pyridine structures found in bioactive natural products and pharmaceuticals
  • Diverse Element Incorporation: Simultaneous introduction of C2-alkyl/aryl, C3-EWG, and C5-aminoaryl/phenol groups

Biological Evaluation: Screening Pyridine Derivatives Against H₂S-Synthesizing Enzymes

Background and Significance

Hydrogen sulfide (H₂S) has emerged as a critical signaling molecule in human physiology, with altered production levels implicated in various pathological conditions including cancer, neurodegenerative diseases, and cardiovascular disorders [4]. The enzymes responsible for H₂S biosynthesis—cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (MST)—represent attractive therapeutic targets for pharmacological intervention. The development of selective inhibitors for these enzymes requires robust screening methodologies capable of accurately evaluating compound binding and inhibitory activity.

Pyridine derivatives have shown promise as modulators of H₂S-synthesizing enzymes, though identifying compounds with sufficient potency and selectivity remains challenging. A comprehensive screening approach employing orthogonal methodologies is essential to distinguish genuine inhibitors from assay interferers and to characterize compound mechanisms. This section details standardized protocols for evaluating pyridine derivatives against human CBS, CSE, and MST, incorporating both biophysical binding assessments and functional activity measurements to provide a complete pharmacological profile [4].

Experimental Protocols
4.2.1 Enzyme Expression and Purification

Materials:

  • Expression plasmids for human tCBS, CSE, and MST
  • E. coli expression strain (e.g., BL21(DE3))
  • LB or TB media with appropriate antibiotics
  • Lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)
  • Purification reagents: Ni-NTA resin, wash buffer, elution buffer
  • Storage buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 10% glycerol)

Procedure:

  • Transform expression plasmids into E. coli expression host and select on antibiotic-containing plates.
  • Inoculate single colonies into 5 mL LB medium with antibiotic and grow overnight at 37°C.
  • Dilute overnight culture 1:100 into fresh TB medium with antibiotic and grow at 37°C until OD600 reaches 0.6-0.8.
  • Induce protein expression with 0.5 mM IPTG and incubate at 18°C for 16-18 hours.
  • Harvest cells by centrifugation (4,000 × g, 20 min, 4°C) and resuspend in lysis buffer.
  • Lyse cells by sonication or pressure homogenization and clarify by centrifugation (20,000 × g, 30 min, 4°C).
  • Purify recombinant proteins using affinity chromatography (Ni-NTA for His-tagged proteins).
  • Dialyze purified proteins into storage buffer, concentrate as needed, and aliquot for storage at -80°C [4].
4.2.2 Differential Scanning Fluorimetry (DSF) Screening

Materials:

  • Purified enzyme (tCBS, CSE, or MST)
  • SYPRO Orange dye (5000× concentrate)
  • Pyridine derivatives for screening (10 mM stock solutions in DMSO)
  • Real-time PCR instrument or dedicated thermal shift instrument
  • 96-well PCR plates

Procedure:

  • Prepare a master mix containing purified enzyme (final concentration: 1-3 μM) and SYPRO Orange dye (final: 1×) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).
  • Dispense 18 μL of master mix into each well of a 96-well PCR plate.
  • Add 2 μL of pyridine derivative (200 μM final concentration) or DMSO control to appropriate wells.
  • Centrifuge the plate briefly to remove bubbles and ensure contents are at the bottom of wells.
  • Run the thermal denaturation program from 20°C to 95°C with a ramp rate of 1°C/min while monitoring fluorescence.
  • Analyze data to determine melting temperature (Tₘ) shifts relative to DMSO control.
  • Compounds causing Tₘ shifts > 1°C are considered preliminary hits for further validation [4].
4.2.3 Enzyme Activity Assay with Fluorimetric Detection

Materials:

  • Purified enzyme (tCBS, CSE, or MST)
  • Enzyme-specific substrates (e.g., L-cysteine for CBS/CSE)
  • 7-azido-4-methylcoumarin (AzMC) dye
  • Assay buffer (50 mM HEPES, pH 7.4)
  • Black 96-well microplate
  • Fluorescence plate reader with excitation/emission = 365/450 nm

Procedure:

  • Prepare reaction mixture containing assay buffer, substrate, and AzMC dye (final: 10 μM) in a total volume of 80 μL.
  • Add pyridine derivative (10 μL) to achieve desired final concentration (typically 0.1-1 mM).
  • Initiate reaction by adding purified enzyme (10 μL) to a final volume of 100 μL.
  • Incubate at 37°C for 30-60 minutes with continuous fluorescence monitoring.
  • Include appropriate controls: no enzyme (background), no inhibitor (100% activity), and known inhibitor if available.
  • Calculate percent inhibition relative to DMSO control: % Inhibition = [1 - (F_sample - F_background)/(F_control - F_background)] × 100 [4].
4.2.4 Enzyme Activity Assay with Colorimetric Detection

Materials:

  • Purified enzyme
  • Enzyme-specific substrates
  • N,N-dimethyl-p-phenylenediamine (NNDPD) solution (20 mM in 7.2 M HCl)
  • FeCl₃ solution (30 mM in 1.2 M HCl)
  • Clear 96-well microplate
  • Plate reader capable of measuring absorbance at 670 nm

Procedure:

  • Prepare reaction mixture containing assay buffer, substrate, and pyridine derivative at desired concentration in a total volume of 50 μL.
  • Initiate reaction by adding purified enzyme and incubate at 37°C for 30 minutes.
  • Stop reaction by adding 50 μL of NNDPD solution followed immediately by 50 μL of FeCl₃ solution.
  • Incubate at room temperature for 20 minutes to allow color development.
  • Measure absorbance at 670 nm.
  • Calculate H₂S production based on a Na₂S standard curve and determine percent inhibition relative to DMSO control [4].
Data Analysis and Hit Validation

Table 3: Representative Screening Data for Pyridine Derivatives Against H₂S-Synthesizing Enzymes

Compound ID DSF ΔTₘ CBS (°C) CBS Inhibition (%) CSE Inhibition (%) MST Inhibition (%) Cytotoxicity (CC₅₀, μM) Selectivity Index
C30 +0.5 50 ± 5 (at 1 mM) 40 ± 6 (at 1 mM) <10 >100 >100
C31 +0.8 40 ± 4 (at 0.5 mM) 60 ± 7 (at 0.5 mM) <10 >100 >100

The following diagram illustrates the integrated screening workflow for evaluating pyridine derivatives:

G CompoundLibrary CompoundLibrary DSF DSF CompoundLibrary->DSF Biophysical Screening SPR SPR CompoundLibrary->SPR Biophysical Screening HitValidation HitValidation DSF->HitValidation Binding Confirmed SPR->HitValidation Binding Confirmed Fluorimetric Fluorimetric Colorimetric Colorimetric HitValidation->Fluorimetric Activity Assessment HitValidation->Colorimetric Activity Assessment

Diagram 3: Enzyme Inhibitor Screening Workflow (Title: Enzyme Inhibitor Screening Cascade)

Key Considerations for Screening:

  • Orthogonal Validation: Compounds identified as hits in one assay should be confirmed using alternative methods
  • Assay Interference: Some pyridine derivatives may interfere directly with AzMC fluorescence; colorimetric methods provide essential validation
  • Selectivity Assessment: Evaluate compounds against all three H₂S-synthesizing enzymes to identify selective inhibitors
  • Cytotoxicity: Include cytotoxicity assessment to distinguish enzyme inhibition from general cellular toxicity

Conclusion and Future Perspectives

The late-stage functionalization methodologies presented herein provide robust and complementary approaches for diversifying pyridine scaffolds in drug discovery. The phosphonium salt strategy enables precise C4-functionalization of pyridine rings, addressing a long-standing selectivity challenge in heterocyclic chemistry. Meanwhile, the ring cleavage methodology offers efficient access to multi-substituted pyridines bearing pharmaceutically relevant functional groups such as sulfones and phosphonates. When integrated with comprehensive biological screening protocols, these synthetic approaches facilitate efficient exploration of structure-activity relationships and identification of novel therapeutic candidates.

Future directions in pyridine late-stage functionalization will likely focus on expanding reaction scope through development of novel catalytic systems, improving sustainability metrics through reduced step counts and greener reagents, and enhancing compatibility with increasingly complex molecular architectures. The continued integration of these synthetic methodologies with high-throughput biological evaluation platforms will accelerate the discovery of pyridine-based therapeutics targeting emerging biological targets, including the H₂S-synthesizing enzymes and other disease-relevant protein families.

References

scale-up synthesis procedures for Pyridine 1-sulfide

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Synthetic Strategy and Mechanism

A feasible route to Pyridine 1-sulfide involves the sulfuration of a pyridine precursor. A highly relevant and scalable method found in the literature is the synthesis of pyridine sulfonamides via a halogen-metal exchange followed by trapping with a sulfur electrophile [1].

The proposed mechanism for this synthesis is outlined below.

G Start 2-Bromopyridine Step1 Halogen-Metal Exchange Start->Step1 Int1 Pyridyl-Mg-Li Complex Step2 Reaction with SO₂Cl₂ Int1->Step2 Int2 Pyridine-1-sulfonyl Chloride Step3 Work-up Int2->Step3 Product Pyridine 1-sulfide (Pyridine-1-sulfonate) Step1->Int1 Step2->Int2 Step3->Product

Detailed Experimental Protocol for Synthesis and Scale-Up

This protocol is adapted from a published large-scale synthesis of a pyridine sulfonamide, which demonstrates the core halogen-metal exchange and sulfuration steps [1].

Part A: Synthesis of Pyridine-1-sulfonyl Chloride

  • Reaction Setup: A nitrogen-filled reactor is charged with n-BuLi (1.6 M in hexanes, 737 mL) and di-n-butylmagnesium (2.0 M in heptane, 1176 mL) in tetrahydrofuran (THF, 70 mL) at room temperature [1].
  • Grignard Formation: The mixture is cooled to -10 to -12 °C. A solution of 2-bromopyridine (700 g, 4.42 mol) in anhydrous THF (2.7 L) is added dropwise over 1.5 hours, maintaining the temperature below -10 °C [1].
  • Sulfuration: The resulting pyridyl-magnesium-lithium complex is added slowly to a cooled solution (-12 °C) of sulfuryl chloride (SO₂Cl₂, 364 mL, 4.53 mol) in toluene (2.8 L). The mixture is stirred for 20-30 minutes at this low temperature [1].
  • Quenching & Work-up: The reaction is carefully quenched by adding water (2.8 L). The aqueous layer is separated, and the organic phase is dried over magnesium sulfate (MgSO₄). The solution is filtered, and the solvent is concentrated under reduced pressure to yield the crude pyridine-1-sulfonyl chloride as an oil or solid [1]. Note: This intermediate may require purification or can be used directly in the next step.

Part B: Synthesis of Pyridine 1-sulfide

  • Reaction: The crude sulfonyl chloride from Part A is dissolved in ethyl acetate (EtOAc, ~2.1 L) and cooled to 0 °C. An alternative pathway is to hydrolyze the sulfonyl chloride directly to the final product.
  • Hydrolysis: Water is added, and the mixture is stirred vigorously, allowing the temperature to rise to room temperature. The reaction is monitored by TLC or HPLC for the consumption of the sulfonyl chloride.
  • Isolation: The organic layer is separated, washed with brine, and dried over MgSO₄. After filtration, the solvent is removed under reduced pressure.
  • Purification: The crude Pyridine 1-sulfide is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product as a solid.

Scale-Up Considerations and Process Optimization

Successfully transferring this synthesis from lab to pilot scale requires careful attention to several process parameters. The table below summarizes key optimization data based on analogous procedures [2] [1].

Parameter Laboratory Scale Pilot Scale (Proposed) Impact & Consideration
Reaction Atmosphere Nitrogen-filled flask [1] [3] Nitrogen sparge/blanket Prevents moisture ingress and decomposition of organometallic intermediates.
Temperature Control Cryogenic bath (-10 °C to -12 °C) [1] Jacketed reactor with controlled coolant Critical for exothermic steps. Ensures reproducibility and prevents side reactions.
Reagent Addition Dropwise via syringe/ funnel [1] [3] Controlled dosing pump Maintains consistent stoichiometry and manages heat flow during scale-up.
Solvent System THF/Toluene [1] Same, with solvent recovery A mixed solvent can control viscosity and solubility. Recovery reduces costs and waste.
Work-up & Isolation Aqueous extraction, drying, filtration [1] [3] Liquid-liquid centrifuge, agitated dryer Continuous extraction and filtration significantly improve efficiency and safety at scale.
Purification Column chromatography (devt.) or recrystallization [3] Recrystallization Recrystallization is preferred for large-scale operations due to practicality and cost.

Analytical Characterization and Quality Control

For quality control, the following analytical methods should be employed to confirm the identity and purity of the final product:

  • Melting Point: Determines purity.
  • NMR Spectroscopy (¹H & ¹³C): Confirms molecular structure.
  • Mass Spectrometry (MS): Verifies molecular weight.
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity and identifies impurities [1].

Critical Safety and Hazard Analysis

A thorough risk assessment is mandatory before any operation [3]. Key hazards include:

  • Pyrophoric Reagents: n-BuLi and organomagnesium reagents ignite spontaneously in air. Use strict anaerobic techniques.
  • Corrosive and Toxic Chemicals: SO₂Cl₂, pyridine, and bromopyridine are corrosive and harmful. Use appropriate personal protective equipment (PPE) and engineering controls (fume hoods).
  • Exothermic Reactions: The metal-halogen exchange and subsequent reaction with SO₂Cl₂ are highly exothermic. Uncontrolled heating must be prevented.
  • Flammable Solvents: THF and EtOAc are highly flammable. Ground all equipment to prevent static discharge.

Conclusion

This application note provides a detailed, scalable pathway for the synthesis of Pyridine 1-sulfide, based on established and robust methodologies in pyridine chemistry. The proposed protocol emphasizes critical process safety and control points essential for successful technology transfer from research to production.

References

Troubleshooting Guide for Low Yields in Pyridine Sulfide Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common problems, their likely causes, and specific solutions to improve your reaction yield.

Problem & Symptom Possible Cause Recommended Solution Expected Outcome
Side reactions and undesired byproducts [1] Use of commercial Pyridine•SO3 complex (1:1 salt) is prone to side reactions. Treat commercial Pyridine•SO3 with additional pyridine to convert it to the inactive 2:1 salt (Py2•SO3) before use [1]. Reduced side reactions, cleaner product formation, and improved yield.
Low yield in nucleophilic substitution [2] Inefficient reaction conditions for the coupling of pyridine thiols. Use a Phase Transfer Catalysis (PTC) system: Thiol / Alkyl Halide / solid KOH / 18-crown-6 / Toluene [2]. Isolated yields of target S-ethers can reach up to 81% [2].

Detailed Experimental Protocol: Phase Transfer Catalysis Method

This method has been successfully used for the synthesis of silicon-containing pyridine sulfides with high yields [2].

  • Reaction Setup: In a round-bottom flask equipped with a stir bar, combine the pyridine thiol derivative and the appropriate alkyl halide in toluene.
  • Addition of Base and Catalyst: Add solid potassium hydroxide (KOH) and a catalytic amount of 18-crown-6 ether to the reaction mixture.
  • Reaction Execution: Stir the reaction mixture at room temperature or under gentle heating, monitoring the reaction progress by TLC.
  • Work-up Procedure: Once complete, quench the reaction with water. Separate the organic layer and wash it thoroughly with water again. Dry the organic phase over anhydrous sodium sulfate (Na2SO4).
  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product using column chromatography or recrystallization.

Experimental Workflow for Pyridine Sulfide Synthesis

The diagram below outlines the general decision-making process for setting up and optimizing a Pyridine 1-sulfide synthesis, incorporating the solutions mentioned above.

Start Plan Pyridine Sulfide Synthesis A Identify Potential Side Reactions Start->A B Using Pyridine·SO₃ complex? A->B C Employ Standard PTC System B->C No D Modify Reagent: Convert to Inactive Py₂·SO₃ Salt B->D Yes E Proceed with Synthesis C->E D->E F Low Yield Observed? E->F G Troubleshoot: Consult Table F->G Yes H Success: Characterize Product F->H No G->E Adjust Parameters

References

solvent selection for Pyridine 1-sulfide reactions optimization

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Here are answers to specific issues you might encounter during experiments involving pyridine and sulfur-containing compounds:

Q1: How can I prevent side reactions in Swern-type oxidations using Pyridine-Sulfur Trioxide (Py·SO₃)?

A common issue with commercial Py·SO₃ is the presence of the reactive 1:1 pyridine-SO₃ salt, which can cause side reactions.

  • Solution: A simple modification involves adding one equivalent of extra pyridine to the reaction mixture. This converts the 1:1 salt into the less reactive 2:1 pyridine-SO₃ complex, effectively suppressing side reactions without impacting the oxidation yield [1].

Q2: My catalyst is being poisoned during desulfurization reactions involving pyridine. What is happening?

Pyridine is a strong base and can adsorb strongly to the active sites of catalysts, such as sulfided molybdenum-alumina (Mo–Al₂O₃), used in hydrodesulfurization (HDS).

  • Problem: This adsorption leads to a permanent decrease in catalytic activity by blocking the sites where the desulfurization reaction (e.g., of benzothiophene) occurs [2].
  • Solution: Consider this interaction during catalyst selection and reaction design. The findings establish a direct correlation between pyridine concentration and a loss of catalyst activity [2].

Q3: How can I selectively reduce a pyridine ring in the presence of other sensitive functional groups?

The traditional Birch reduction uses harsh conditions (pyrophoric metals, liquid ammonia) and lacks chemoselectivity.

  • Solution: A modern electrochemical Birch carboxylation offers a milder and more selective alternative. This method uses electricity as a reductant and CO₂ as a green C1 building block [3].
  • Key Advantages:
    • High Chemoselectivity: It reduces pyridine in the presence of functional groups typically incompatible with the canonical Birch reduction, such as aryl chlorides, ketones, esters, and other (hetero)aromatics [3].
    • Excellent Regioselectivity: The reaction proceeds with exclusive partial reduction to 1,4-dihydropyridine (DHP) without competitive N-alkylation issues [3].

Experimental Protocol: Electrochemical Birch Carboxylation of Pyridines

This protocol is adapted from a recent green chemistry method for the selective dearomatization of pyridines [3].

1. Reaction Setup

  • Reactants: Place the pyridine substrate (e.g., 4-phenylpyridine, 1.0 equiv) in an undivided electrochemical cell.
  • Electrodes: Use a platinum cathode and a magnesium anode.
  • Electrolyte: Tetrabutylammonium tetrafluoroborate (TBABF₄) in anhydrous DMF.
  • Atmosphere: Maintain a CO₂ atmosphere (balloon or pressure vessel) as it serves as the carboxylation agent.

2. Reaction Execution

  • Run the reaction at ambient temperature.
  • Apply a constant current until the starting material is consumed (monitored by TLC or LCMS).

3. Work-up

  • Once complete, dilute the reaction mixture with water or an aqueous buffer.
  • Extract the desired 1,4-dihydropyridine product with an organic solvent (e.g., ethyl acetate).
  • Purify the product via recrystallization or chromatography.

The workflow for this procedure is summarized below:

G Pyridine Substrate Pyridine Substrate Reaction Setup Reaction Setup Pyridine Substrate->Reaction Setup Reaction Execution Reaction Execution Reaction Setup->Reaction Execution Platinum Cathode Magnesium Anode TBABF₄ in DMF CO₂ Atmosphere Work-up Work-up Reaction Execution->Work-up Constant Current Ambient Temperature 1,4-DHP Product 1,4-DHP Product Work-up->1,4-DHP Product Dilution & Extraction Purification

Key Optimization Data

For quick reference, here is a summary of key conditions and their tolerances:

Factor Compatible / Functional Group Tolerances Incompatible / Notes
Electrode Pair Platinum cathode + Magnesium anode (optimal) [3] Zinc anode (modest yield drop) [3]
Solvent DMF (required) [3] MeCN, greener solvents (unsuccessful) [3]
Functional Groups Aryl trifluoromethyls, aryl fluorides, ketones, alkenes, thioethers, benzothiophene, benzothiazole [3] Traditional Birch conditions reduce these [3].
Chemoselectivity Pyridine reduced in presence of other (hetero)aromatics and electron-deficient arenes [3] ---

References

preventing decomposition of Pyridine 1-sulfide in solution

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Pyridine 1-Sulfide Instability

This guide helps you diagnose and prevent the decomposition of Pyridine 1-sulfide in solution.

Suspected Cause Signs of Decomposition Preventive Actions
Acidic Conditions Color change (e.g., yellowing), new spots on TLC, decreased performance in reactions. Use chemical buffers to maintain neutral to slightly alkaline pH; ensure glassware is clean and dry [1].
Oxidative Damage Formation of precipitates or increased solution turbidity. Sparge solutions with inert gases (Argon/N₂); add radical scavengers like BHT [1] [2].
Thermal Degradation Decomposition over time at room temperature or faster at elevated temperatures. Store solutions at reduced temperatures (e.g., -20°C or lower); avoid prolonged exposure to heat [1].
Light-Induced Reactions Unexpected color changes or loss of activity upon exposure to light. Use amber glassware or foil to protect from light; work in light-restricted environments [1] [2].
Incompatible Additives/Solvents Rapid decomposition upon adding another reagent or changing solvent. Test solvent compatibility (e.g., DMSO, DMF, acetonitrile); avoid contaminants that may catalyze breakdown [3].
Water/Humidity Hydrolysis products identified via NMR or LC-MS. Use anhydrous solvents; store samples with desiccants; employ moisture-free techniques [1] [3].
Formation of Reactive Byproducts Decomposition accelerates as reaction progresses. Add chemical stabilizers (e.g., extra pyridine to sequester acids) [3].

Recommended Experimental Protocols

Here are detailed methodologies to diagnose instability and test potential stabilizers for your Pyridine 1-sulfide solutions.

Protocol for Stability Assessment under Various Conditions

This procedure helps you identify the primary stress factors causing decomposition.

Workflow Overview:

G Start Prepare Stock Solution of Pyridine 1-sulfide A Aliquot into Vials with Different Conditions Start->A B Incubate for Set Time (e.g., 24 hours) A->B C Analyze Each Aliquot (HPLC, NMR, Color Inspection) B->C D Compare Results to Untreated Control C->D

Materials:

  • Pyridine 1-sulfide stock solution (e.g., 10 mM in anhydrous DMF or acetonitrile)
  • HPLC vials
  • HPLC system with UV-Vis/PDA detector
  • pH meter and buffer solutions
  • Inert gas (Argon or Nitrogen)
  • Thermostatic heater and refrigerator
  • Amber vials and transparent vials

Procedure:

  • Preparation: Prepare a stock solution of Pyridine 1-sulfide in a suitable anhydrous solvent.
  • Aliquoting: Dispense 1 mL of the stock solution into each of 6 HPLC vials.
  • Condition Setup:
    • Vial 1 (Control): Keep at room temperature, protected from light.
    • Vial 2 (Acid Stress): Add 10 µL of 0.1M HCl.
    • Vial 3 (Thermal Stress): Heat at 50°C in a thermostatic block.
    • Vial 4 (Light Stress): Place in a transparent vial under a UV lamp or direct sunlight.
    • Vial 5 (Oxidative Stress): Bubble air through the solution for 5 minutes before sealing.
    • Vial 6 (Inert Atmosphere): Sparge the vial headspace with argon for 2 minutes before sealing.
  • Incubation: Let all vials stand for 24 hours.
  • Analysis: Inject samples from each vial into the HPLC. Monitor for the parent compound's peak and new peaks indicating degradation products. Note any visual changes.
Protocol for Evaluating Stabilizing Additives

This method tests the effectiveness of additives in preventing decomposition.

Materials:

  • Pyridine 1-sulfide
  • Potential stabilizers (e.g., Triethylamine, Pyridine, BHT)
  • Anhydrous solvents

Procedure:

  • Prepare a solution of Pyridine 1-sulfide in your desired solvent.
  • Divide the solution into several portions.
  • To each portion, add a different potential stabilizer (e.g., 1-5 mol% relative to your compound). Keep one portion without any additive as a control.
  • Allow all solutions to stand under the same conditions or under a specific stress condition identified in Protocol 1.
  • Monitor the solutions over time using TLC or HPLC to compare the rate of decomposition in the stabilized samples versus the control. A successful stabilizer will significantly slow down the degradation.

Analytical Techniques for Monitoring Stability

Employ these techniques to track the integrity of your compound.

Technique Key Parameters to Monitor Interpretation of Results
Thin-Layer Chromatography (TLC) Number of spots, Rf values. Appearance of new spots indicates decomposition products.
High-Performance Liquid Chromatography (HPLC) Retention times, peak areas, peak shapes. Decrease in main peak area and new peaks confirm decomposition and help quantify it.
Nuclear Magnetic Resonance (NMR) Chemical shifts (e.g., 1H NMR in CDCl₃: α-H ~8.59 ppm, γ-H ~7.75 ppm, β-H ~7.38 ppm), new signals [4]. New resonances suggest structural changes; useful for identifying decomposition products.
UV-Vis Spectroscopy Absorbance at characteristic wavelengths (e.g., ~250-270 nm for pyridine) [1]. Shifts in absorbance maxima or changes in spectrum shape indicate chemical alteration.
Visual Inspection Solution color and clarity. Yellowing or cloudiness are initial, though non-specific, signs of instability [1].

Frequently Asked Questions (FAQs)

Q1: Why is Pyridine 1-sulfide particularly prone to decomposition? The sulfur atom in the 1-position can make the molecule more reactive compared to plain pyridine. It may be susceptible to oxidation, hydrolysis, or act as a reactive ligand in metal-catalyzed side reactions. Its stability is highly dependent on the electronic environment, which can be influenced by substituents on the ring [5].

Q2: I am using Pyridine 1-sulfide in a Swern-type oxidation. How can I prevent side reactions? Research on similar complexes suggests a specific strategy: commercial pyridine-sulfur trioxide complex (Py·SO₃) exists as a 1:1 salt that can be reactive. Adding an equivalent of free pyridine can convert this to a more stable 2:1 (pyridine:SO₃) complex, which can prevent side reactions in the oxidation process [3]. Ensure all reagents are anhydrous.

Q3: What is the most critical parameter to control for long-term storage of a reactive pyridine solution? Temperature is often the most critical factor. For long-term storage, keeping solutions at -20°C or even -80°C is highly recommended, as it dramatically slows down most decomposition pathways, including hydrolysis and oxidation [1].

Q4: My compound still decomposes under an inert atmosphere. What else should I check? Consider light exposure. Pyridine and its derivatives can undergo photodegradation, as they absorb UV light (around 254 nm) [1] [2]. Always use amber vials and work under yellow or red light if the compound is highly photosensitive.

References

troubleshooting sulfide determination analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

This guide synthesizes the latest methodologies to help you overcome common challenges in sulfide quantification across various sample types and analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in quantifying hydrogen sulfide in biological systems? Hydrogen sulfide (H₂S) is difficult to quantify accurately in biological matrices due to its:

  • Instability: It volatilizes easily and oxidizes rapidly in aerobic solutions (half-life on the order of minutes) [1].
  • Complex Speciation: It exists in multiple forms (H₂S, HS⁻, S²⁻) and in various bound forms (acid-labile, alkaline-labile) in biological samples [2].
  • Interference: Common biological thiols like glutathione can interfere with many detection methods [1].

Q2: My samples have low sulfide concentrations. Which method offers the highest sensitivity? For trace-level analysis, GC-ICP-MS (Gas Chromatography with Inductively Coupled Plasma Mass Spectrometry) provides exceptional sensitivity. It can detect certain sulfur-containing impurities like germane (GeH₄) down to 5 parts-per-trillion (ppt) levels, making it superior for high-purity gas analysis or trace impurity detection [3].

Q3: How can I improve the accuracy of sulfur measurement in solid sulfide minerals? For solid samples like rocks or minerals, sample digestion is critical. An optimized ICP-OES (Inductively Coupled Plasma Optical Emission Spectrometry) method demonstrates that using anti-corrosion acid digestion bombs with an aqua regia-HF acid system at 180°C achieves near-complete digestion, with recovery rates of approximately 100% and relative standard deviations (RSD) below 1% [4].

Troubleshooting Guides for Specific Methods

Enzyme-Coupled Fluorescent HPLC Assay

This method uses the enzyme CysM to convert H₂S to L-cysteine, which is then derivatized with a fluorescent dye (DMM) for detection [1].

Table 1: Troubleshooting for Enzyme-Coupled Assay

Problem Possible Cause Solution
Low or no signal H₂S loss due to volatilization/oxidation Ensure CysM and OAS are in excess to trap H₂S rapidly as stable L-cysteine [1].
Incomplete derivatization Verify pH of derivatization reaction; alkaline conditions (e.g., pH 8.5-9.5) improve efficiency [2].
High background noise Interference from other thiols The method is robust against common thiols (e.g., glutathione), but check HPLC resolution; cysteine-DMM elutes at ~7.3-7.8 min [1].
Poor reproducibility Enzyme activity loss Properly express and store CysM with its PLP cofactor; yellow cell pellet indicates proper PLP biosynthesis [1].
Experimental Protocol: Enzyme-Coupled HPLC Assay

Workflow Overview:

G cluster_legend Key Advantages A Sample containing H₂S B Add CysM Enzyme & OAS Substrate A->B C Incubate to form L-Cysteine B->C D Derivatize with DMM dye C->D E Analyze via RP-HPLC with Fluorescence Detection D->E F Quantify H₂S based on Cysteine-DMM peak E->F L1 Traps H₂S as stable product L2 High specificity & low interference L3 Suitable for long-time scale reactions

Key Steps:

  • Enzyme Reaction: Incubate the sample containing H₂S with an excess of CysM enzyme and its substrate, O-acetylserine (OAS). This step converts H₂S to L-cysteine [1].
  • Derivatization: React the formed L-cysteine with the thiol-specific fluorescent dye 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (DMM) [1].
  • HPLC Analysis: Inject the derivatized sample onto a reverse-phase HPLC column. Use a mobile phase of 10 mM trichloroacetic acid and acetonitrile (65:35, pH 2.5) at a flow rate of 1.0 mL/min. The cysteine-DMM adduct elutes at approximately 7.3-7.8 minutes [1].
  • Quantification: Use fluorescence detection for high sensitivity. The reported limit of detection (LOD) is 102 nM (0.12 ng), and the limit of quantification (LOQ) is 330 nM (0.24 ng) [1].
LC-MS/MS Method with Derivatization

This method uses monobromobimane (MBB) to derivative H₂S into sulfide dibimane (SDB) for highly sensitive and specific detection by mass spectrometry [2].

Table 2: Troubleshooting for LC-MS/MS Method with MBB Derivatization

Problem Possible Cause Solution
Inaccurate quantification Lack of suitable internal standard Use synthesized 36S-labeled SDB as an internal standard. It corrects for derivatization efficiency and matrix effects, ensuring stability over time [2].
Low derivatization yield Suboptimal reaction conditions Derivatize at pH 8.5-9.5 for 60-120 minutes. Include EDTA (2 mg/mL) in the reaction buffer to chelate metal ions that can react with H₂S [2].
Signal interference Cross-talk from other compounds Monitor the SDB product ion at m/z 223 (contains sulfur) instead of the common bimane fragment at m/z 193 to avoid interference from other MBB-thiol derivatives [2].
Experimental Protocol: LC-MS/MS Method for Biological Matrices

Workflow Overview:

G cluster_legend Key Advantages A Biological Sample (e.g., plasma, tissue) B Add Internal Standard (³⁶S-SDB) A->B C Derivatize with MBB (pH 8.5, 60 min, with EDTA) B->C D Protein Precipitation & Centrifugation C->D E LC-MS/MS Analysis D->E F Detect SDB Transition: m/z 415 -> 223 E->F L1 High specificity of MS/MS detection L2 Compensates for matrix effects with SIL-IS L3 Validated for diverse biological matrices

Key Steps:

  • Internal Standard: Add the stable isotope-labeled internal standard 36S-SDB at the beginning of sample processing [2].
  • Derivatization: Add MBB to the sample or standard and incubate in the dark. Use 100 mM Tris-HCl buffer (pH 8.5) containing EDTA. A derivatization time of 60 minutes achieves >90% of maximum yield [2].
  • Sample Clean-up: Precipitate proteins and centrifuge to obtain a clear supernatant for injection [2].
  • LC-MS/MS Analysis:
    • Chromatography: Use a C18 column for separation.
    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.
    • Monitor Transition: For SDB: m/z 415 → 223. For the internal standard 36S-SDB: m/z 419 → 227 [2].
    • The method has a LOD of 0.039 μM and a linear range of 0.039 to 20 μM [2].

Method Comparison and Selection Guide

Table 3: Comparative Analysis of Sulfide Determination Methods

Method Key Principle Best For Sensitivity (LOD) Key Advantage Key Limitation
Enzyme-coupled HPLC [1] Converts H₂S to L-Cysteine, fluorescent derivatization In-situ biological reactions, long time-scale studies 102 nM Traps H₂S in a stable form; resistant to thiol interference Requires enzyme expression and purification
LC-MS/MS with MBB [2] Derivatization to SDB, MS/MS detection Accurate quantification in complex biological matrices (blood, tissue) 0.039 μM High specificity and use of optimal internal standard Requires synthesis of ³⁶S-labeled internal standard
GC-ICP-MS [3] Chromatographic separation with elemental detection Trace sulfur speciation in gases, ultra-high purity requirements 5 ppt (for GeH₄) Universally sensitive for most elements; extremely low LOD High instrument cost and operational complexity
Multidimensional GC [5] Heart-cutting GC with sulfur chemiluminescence Complex mixtures like crude oil (dissolved or headspace H₂S) Not specified Powerful separation to resolve H₂S from complex matrices Method setup can be technically demanding
Optimized ICP-OES [4] High-temperature acid digestion, elemental emission Total sulfur content in solid mineral samples Not specified (for high % content) High accuracy for total S quantification in solids Not suitable for speciation or volatile H₂S
How to Choose:
  • For tracking biological H₂S production in enzymatic assays or over long periods: The Enzyme-coupled HPLC method is ideal due to its ability to trap H₂S [1].
  • For the most accurate and specific measurement in complex biological fluids like blood or tissue: The LC-MS/MS method is superior, especially with its validated internal standard [2].
  • For analyzing sulfur-containing impurities in gases at parts-per-trillion levels: GC-ICP-MS is the most powerful technique [3].
  • For measuring total sulfur content in solid mineral samples accurately: The optimized ICP-OES digestion protocol is highly effective [4].

References

purification challenges with Pyridine 1-sulfide derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Challenges in Purifying Pyridine Derivatives

The core challenges in purifying pyridine derivatives stem from their inherent chemical properties and the need for high purity in applications like pharmaceuticals and electronics.

  • Molecular Interactions and Impurities: The nitrogen atom in the pyridine ring can lead to strong intermolecular interactions, such as hydrogen bonding, which affect physical properties like sublimation enthalpy ( [1]). Impurities often consist of similar heterocyclic compounds or synthesis by-products, which can be difficult to separate due to close boiling points or similar polarities ( [2] [3]).
  • High Purity Requirements: For voltammetric and other sensitive studies, even trace impurities can significantly interfere with results, making effective purification absolutely critical ( [2]).

Purification Methods and Protocols

The following table summarizes the common purification methods applicable to pyridine derivatives.

Method Typical Use Case Key Operational Parameters Notes on Application
Distillation ( [3]) General purification, removal of solvents and low/high-boiling impurities. Carried out under normal or reduced pressure. A common initial purification step.
Acid/Alkali Treatment ( [3]) Removal of acidic or basic impurities. Treatment with acids (e.g., sulfuric, oxalic) or alkalis (e.g., sodium hydroxide). Can be performed before distillation. The specific acid/base used depends on the impurity.
Sublimation ( [1]) Purification of solids, particularly for crystal screening. Requires precise control of temperature and pressure based on the compound's vapor pressure. Highly dependent on the compound's sublimation thermodynamics (enthalpy, entropy).
Chromatography ( [4]) Achieving high purity, separating complex mixtures. Uses various stationary phases (silica gel, alumina) and mobile phases. Commonly used for final purification; can be scaled from analytical to preparative.

Here is a generalized workflow that integrates these methods:

G Start Crude Pyridine Derivative AcidAlkali Acid/Alkali Treatment Start->AcidAlkali Remove acidic/ basic impurities Distillation Distillation AcidAlkali->Distillation Separate by boiling point Crystallization Crystallization Distillation->Crystallization Solid product Sublimation Sublimation Distillation->Sublimation Solid product (heat-sensitive) Chromatography Chromatography Crystallization->Chromatography Final high-purity polishing Sublimation->Chromatography End Purified Product Chromatography->End

Detailed Protocol: Purification via Acid/Alkali Treatment and Distillation

This method, adapted from a patent, is effective for removing common impurities ( [3]).

  • Alkali Treatment:

    • Dissolve the crude pyridine derivative in water.
    • Add an aqueous alkali solution, such as sodium hydroxide (8-15%) or potassium hydroxide (5-10%).
    • Separate the aqueous layer from any organic impurities.
  • Acid Treatment:

    • Acidify the separated, alkali-treated crude mixture with an inorganic acid (e.g., sulfuric acid (5-30%), hydrochloric acid, or phosphoric acid).
    • This step helps neutralize the mixture and can precipitate specific impurities.
  • Distillation:

    • Perform a simple distillation on the treated mixture.
    • Collect the fraction boiling at the characteristic temperature of your target pyridine derivative to obtain the purified product.

Troubleshooting Guide & FAQs

Q1: My purified derivative is still discolored. What can I do?

  • A: Color often comes from highly conjugated oxidative by-products. Consider additional washing with a mild reducing agent or using activated carbon during the final crystallization step. For solids, sequential crystallization or sublimation can further improve color and purity ( [1] [3]).

Q2: After purification, analytical tests (e.g., NMR, HPLC) show multiple peaks. What's the next step?

  • A: This indicates persistent co-eluting impurities with very similar physical properties. The most effective solution is to transition to a high-resolution chromatographic method. Optimize the solvent system for better separation of the specific compounds ( [4]).

Q3: The recovery yield after sublimation is low. How can I improve it?

  • A: Low sublimation yield is often due to non-optimal temperature and pressure conditions or the compound's thermal instability. Consult thermodynamic data (vapor pressure, sublimation enthalpy) for your specific derivative if available. Systematically optimize the temperature gradient and pressure to find a balance between sublimation rate and decomposition ( [1]).

Q4: I suspect water contamination in my hygroscopic pyridine derivative. How can I dry it?

  • A: Common methods include storing the product over molecular sieves or stirring with a suitable desiccant like calcium hydride, followed by distillation under an inert atmosphere to prevent moisture uptake.

Key Considerations for Experimental Design

  • Analytical Purity Control: Always validate the success of your purification using complementary analytical techniques. These can include:
    • Chromatography: HPLC or TLC to check for impurities ( [4]).
    • Spectroscopy: NMR and MS to confirm molecular structure and purity ( [5]).
    • Melting Point: A sharp, consistent melting point indicates high purity for solids.
  • Thermodynamic Properties: For techniques like sublimation, the enthalpy (ΔHsub) and Gibbs free energy (ΔGsub) of sublimation are critical parameters that dictate the required temperature and pressure. These values can vary significantly even between similar derivatives ( [1]).

References

optimizing electrochemical sulfonylation reaction parameters

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide for Electrochemical Sulfonylation

Here are common issues you might encounter, along with their probable causes and solutions, compiled from recent literature.

Problem & Phenomenon Potential Causes Recommended Solutions & Optimization Parameters

| No Reaction / Low Conversion [1] | • Incorrect current/voltage: Too low to initiate reaction. • No electrolyte: Poor conductivity in reaction mixture. • Electrode mismatch: Electrode material unsuitable for reaction. • Radical quenching: Reaction exposed to air (oxygen). | • Optimize current density: Test a range (e.g., 5-50 mA); 5 mA was optimal for a meta-sulfonylation [2]. • Add electrolyte: Use 0.1-0.2 M salts like n-Bu4NBF4 or n-Bu4NI [1] [2]. • Select electrodes: Use Graphite Felt (GF) anode with Pt cathode, or Pt/Pt pair [1] [2]. • Purge with inert gas: Use N2 or Ar to create an inert atmosphere [2]. | | Low Isolated Yield [3] [1] | Competitive side reactions: Oxidation of substrate or intermediate at the anode. • Poor solubility: Reactants not fully dissolved. • Incompatible functional groups. | • Control current density: Avoid excessively high current [1] [2]. • Adjust solvent system: Use mixed solvents (e.g., MeOH/CPME, Water/Ethanol) to improve solubility [4] [2]. • Review substrate scope: Electron-withdrawing groups on alkenes can lower yields [1]. | | Poor Regio- or Stereoselectivity [1] [2] | Inherent substrate bias.Non-selective radical pathway. | • Leverage reaction design: Use directing effects or dearomatization strategies for meta-selectivity on pyridines [2]. • Confirm reaction type: Some systems give excellent inherent E-selectivity for alkenes (e.g., >99:1) [1]. | | Scale-Up Challenges [1] | Inefficient mass transfer.Increased resistance.Difficulty in product isolation. | • Optimize electrode surface area: Use larger or multiple electrodes in parallel. • Consider solvent-electrolyte systems: Use recyclable Deep Eutectic Solvents (DES) that act as both medium and electrolyte [5]. • Simplify work-up: Use systems where product isolates by water washing and filtration [5]. |

Detailed Experimental Protocols

Here are two detailed, validated protocols from recent publications that you can use as references.

Protocol 1: Synthesis of (E)-Vinyl Sulfones from Alkenes in Water [1]

This is a green chemistry approach using water as the primary solvent.

  • Reaction Setup: Perform in an undivided cell at room temperature, under air.
  • Electrodes: Anode and Cathode: Platinum (Pt) foil (1.0 × 1.5 cm).
  • Reagents:
    • Alkene (e.g., Styrene): 0.5 mmol
    • Sulfonyl hydrazide: 1.0 mmol
    • Catalyst: Tetrabutylammonium iodide (n-Bu4NI), 10 mol%
    • Electrolyte: Saturated aqueous (NH4)2CO3 solution (5.0 mL)
  • Electrolysis Parameters: Constant current of 40 mA for 3 hours.
  • Work-up & Isolation: After completion, the reaction mixture is extracted with ethyl acetate. The organic layer is concentrated, and the product is purified by chromatography or recrystallization.
  • Gram-Scale Adaptation: The reaction can be scaled up to gram-scale by prolonging the reaction time and using larger platinum electrodes, achieving 72% yield [1].
Protocol 2: Late-Stage Sulfonylation of Clonazepam [4]

This protocol demonstrates the functionalization of a complex pharmaceutical molecule.

  • Reaction Setup: Perform in an undivided cell at room temperature.
  • Electrodes: Anode and Cathode: Graphite rods.
  • Reagents:
    • Clonazepam: 0.5 mmol
    • Arylsulfinic Acid (ASA): 1.0 mmol
    • Solvent: Phosphate buffer (pH = 3.0, 0.2 M)/Ethanol mixture (30/50, v/v, 80 mL total). No additional electrolyte is needed due to the buffer.
  • Electrolysis Parameters: Controlled potential electrolysis at -0.82 V vs. Ag/AgCl. The reaction is stopped when the current drops by over 95% (~360 coulombs).
  • Work-up & Isolation: The solution is evaporated to about one-third of its volume. The product is extracted with ethyl acetate, and the solvent is evaporated. The solid is collected by filtration, washed with water, and dried.

Workflow and Troubleshooting Logic

The following diagrams map the experimental workflow and a systematic troubleshooting logic to guide users.

Electrochemical Sulfonylation Experimental Workflow

Systematic Troubleshooting Logic Path

Key Optimization Parameters from Research

Recent studies highlight several critical factors for success:

  • Electrode Material: The choice is highly reaction-dependent. For example, Graphite Felt (GF) is excellent for radical trapping in meta-sulfonylation of pyridines [2], while Platinum (Pt) is reliable for vinyl sulfone synthesis [1], and Graphite rods work well for drug molecule functionalization [4].
  • Solvent Systems: Mixed solvent systems are often key. A MeOH/CPME mixture was optimal for solubility and proton shuttling in one study [2], while a water/ethanol mix facilitated the late-stage modification of a drug [4]. Using Deep Eutectic Solvents (DES) is an emerging green approach that combines solvent and electrolyte functions [5].
  • Current Control: Using a constant current is common, but the optimal density varies. 5 mA was perfect for sensitive pyridine dearomatization [2], while 40 mA was used for alkene functionalization [1]. Controlled potential is an alternative for selective transformations [4].

References

addressing interference in AzMC sulfide detection assays

Author: Smolecule Technical Support Team. Date: February 2026

Understanding AzMC and Its Detection Principle

7-Azido-4-methylcoumarin (AzMC) is a selective fluorogenic probe for hydrogen sulfide (H₂S). Its mechanism is based on the reduction of the azido group (-N₃) to an amine group (-NH₂) by H₂S, producing the highly fluorescent 7-amino-4-methylcoumarin [1]. This "turn-on" fluorescence allows for sensitive detection and imaging of H₂S.

The diagram below illustrates the core detection workflow and key areas where interference can occur.

G cluster_workflow AzMC H₂S Detection Workflow & Interference Points cluster_interference Potential Interference Sources AzMC AzMC Probe (Non-fluorescent) Product 7-Amino-4-methylcoumarin (Fluorescent) AzMC->Product H₂S Reduction H2S H₂S OtherThiols Other Biological Thiols (e.g., Glutathione) OtherThiols->AzMC ROS Reactive Oxygen/Sulfur Species ROS->AzMC Enzymes Competing Enzyme Activities Enzymes->AzMC Environment Environmental Factors (pH, Oxygen, Temp.) Environment->AzMC

Addressing Interference and Validating Your Assay

Interference from other cellular components is a common challenge. The table below summarizes major sources and recommended countermeasures.

Interference Source Potential Impact on Assay Recommended Solutions & Validation Methods

| Other Biological Thiols (e.g., Glutathione, Cysteine) [2] | May cause false positives by non-specifically reducing the azido group. | • Use a negative control without H₂S. • Validate with a selective enzymatic assay (e.g., CysM/HPLC) [2]. | | Reactive Oxygen/Sulfur Species (ROS, RSS) [2] | Can react with AzMC or H₂S, leading to signal quenching or false negatives. | • Include specific scavengers or antioxidants in the buffer. • Compare with a methylene blue assay [3] [2]. | | Enzyme Inhibition/Activation (e.g., in CBS activity screens) [1] | Off-target effects can alter H₂S production, confounding results. | • Use specific enzyme inhibitors as controls. • Confirm results with a secondary, orthogonal method (e.g., MB or AzMC) [3]. | | Environmental Factors (pH, Oxygen, Temp.) [2] | H₂S is volatile and decays rapidly in aerobic solutions. Probe stability can be affected. | • Conduct assays in sealed, anaerobic environments if possible. • Strictly control buffer pH and temperature. • Store AzMC at -20°C or below [1]. |

Key Experimental Protocols for Validation

Using orthogonal methods to cross-check your AzMC results is the most reliable way to confirm your findings and troubleshoot interference.

  • Using the Methylene Blue (MB) Assay for Validation

    • Principle: A classic spectrophotometric method where H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of Fe³⁺ to form methylene blue, which is measured at 670 nm [2].
    • Protocol: The reaction is typically carried out in a zinc chloride (ZnCl₂) solution to trap the generated H₂S. The concentration is determined against a standard curve of Na₂S [2].
    • Note: This assay has a higher limit of detection and can suffer from interference, but it serves as a well-established reference point [2].
  • Using an Enzyme-Coupled (CysM) HPLC Assay for Validation

    • Principle: This highly specific assay uses the enzyme CysM to convert HS⁻ into L-cysteine. The cysteine is then derivatized with a fluorescent dye (DMM) and quantified via RP-HPLC [2].
    • Key Advantage: It is highly tolerant to the presence of other thiols like glutathione, making it excellent for confirming specificity in complex biological samples [2].
    • Performance: This assay is approximately 120 times more sensitive than the methylene blue assay, with a detection limit of around 102 nM [2].

Frequently Asked Questions (FAQs)

Q1: What is the detection limit of AzMC, and how does it compare to other methods? AzMC is a very sensitive probe. One study reported a lysosome-targeted derivative with a detection limit of 37 nM [4]. Overall, fluorescent probes like AzMC are generally more sensitive than the traditional methylene blue assay but can be comparable or less sensitive than advanced HPLC-based methods [2].

Q2: My AzMC signal is low, even when I expect high H₂S. What could be wrong?

  • Probe Degradation: Ensure the AzMC is stored correctly at -20°C or below [1].
  • H₂S Instability: H₂S has a short half-life in aerobic solutions. Work with fresh stocks, use anaerobic conditions if possible, and trap H₂S quickly [2].
  • Environmental Interference: Check the pH of your buffer, as the H₂S/HS⁻ equilibrium is pH-dependent (pKa ~7) [2]. Also, ensure your system is free of heavy metal ions that can precipitate sulfide.

Q3: Can I use AzMC for real-time imaging in live cells? Yes, AzMC has been successfully used for imaging H₂S in living cells [1] [4]. Its cell permeability and turn-on fluorescence make it suitable for this application. For specific organelles like lysosomes, a targeted derivative (Lyso-C) has been developed to improve localization and avoid interference from cytosolic H₂S [4] [5].

References

Pyridine 1-sulfide vs other sulfur-containing heterocycles reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Heterocycle Reactivity

The reactivity of heterocycles in Electrophilic Aromatic Substitution (EAS) is primarily governed by the electron density in the ring. The following table summarizes the key characteristics of several relevant heterocycles.

Heterocycle Electronic Character Reactivity in EAS Preferred EAS Position Key Reason
Pyridine [1] [2] [3] π-Deficient Very low (deactivated) C-3 (meta to N) Nitrogen's electronegativity withdraws electron density; lone pair is not part of π-system.
Pyrrole [1] [2] [4] π-Excessive Very high (activated) C-2 Nitrogen lone pair is part of aromatic sextet, donating electron density to the ring.
Thiophene [5] π-Excessive High (activated) C-2 Sulfur lone pairs donate electron density (less effectively than N in pyrrole).
Furan [2] [5] π-Excessive Moderate (activated) C-2 Oxygen is highly electronegative, which counteracts its donating ability.
Pyridine N-Oxide (Conceptual) Less π-Deficient Higher than pyridine C-2 and C-4 N-oxide oxygen neutralizes nitrogen's electron-withdrawing effect, making the ring more reactive than pyridine [3].

Experimental Insights

The reactivity trends shown in the table are demonstrated through specific experimental behaviors.

  • Reactivity of Five-Membered Heterocycles: Pyrrole, furan, and thiophene are all more reactive than benzene in EAS reactions. Their reactivity order is pyrrole > furan > thiophene [5]. This can be observed in bromination; thiophene reacts with bromine in acetic acid without the need for a Lewis acid catalyst, yielding 2-bromothiophene as the major product [5].
  • Reactivity of Pyridine: Due to its strong deactivation, pyridine undergoes EAS only under harsh conditions. For example, sulfonation requires oleum at 230°C with a mercury salt catalyst [1]. Substitution occurs at the C-3 position because the reaction intermediate for attack at C-2 or C-4 involves a destabilizing resonance structure with a positive charge on the electronegative nitrogen atom [2].
  • Conceptual Reactivity of Pyridine 1-Oxide/Sulfide: While specific data for pyridine 1-sulfide was not available, the well-known chemistry of pyridine N-oxide provides a relevant conceptual model [3]. The N-oxide functional group donates electron density into the ring, mitigating the nitrogen's electron-withdrawing effect. This "activation" compared to plain pyridine facilitates EAS at the C-2 and C-4 positions.

Practical Guidance for Researchers

Based on the fundamental principles, here are key considerations for working with these heterocycles.

  • Handling and Stability: Highly reactive heterocycles like pyrrole require careful control of reaction conditions (e.g., mild acids, low temperatures) to avoid polymerization or side reactions [1] [6].
  • Directing EAS Reactions: To functionalize π-excessive heterocycles (pyrrole, furan, thiophene), you can exploit their inherent preference for C-2 substitution [2] [5]. For π-deficient systems like pyridine, consider pre-functionalization into a more reactive derivative (like an N-oxide) or using nucleophilic aromatic substitution instead of EAS [3].
  • Retrieving Experimental Data: For precise synthetic protocols, I recommend searching specialized databases like Reaxys or SciFinder using specific reaction queries (e.g., "nitration of pyridine 1-sulfide" or "synthesis of sulfonated thiophenes").

Key Reactivity Relationships

The diagram below summarizes the core electronic principles that determine EAS reactivity.

heterocycle_reactivity Start Heterocycle Aromatic System ElectronRich π-Excessive Ring Start->ElectronRich Heteroatom donates lone pair to π-system ElectronPoor π-Deficient Ring Start->ElectronPoor Heteroatom withdraws electron density HighReactivity High EAS Reactivity (e.g., Pyrrole, Furan, Thiophene) ElectronRich->HighReactivity High electron density stabilizes cationic intermediate LowReactivity Low EAS Reactivity (e.g., Pyridine) ElectronPoor->LowReactivity Low electron density destabilizes cationic intermediate

References

comparison of Pyridine 1-sulfide with thiophene and pyrimidine

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Thiophene and Pyrimidine

The following table outlines the core characteristics, chemical properties, and biological significance of thiophene and pyrimidine scaffolds in medicinal chemistry.

Feature Thiophene Pyrimidine
Core Structure 5-membered heterocyclic ring (C4H4S) containing sulfur [1] 6-membered heterocyclic ring (C4H4N2) with two nitrogen atoms at 1 and 3 positions [2]
Chemical Role Versatile scaffold, often fused with other rings (e.g., pyrimidine) to form hybrids [3] [4] Versatile lead compound; considered a "privileged scaffold" in drug discovery [5]
Key Chemical Properties -- π-deficient ring; electrophilic aromatic substitution more difficult than in benzene [2]
Relevance in Drug Discovery Component in hybrids targeting multi-drug resistant bacteria [3] Fundamental to nucleic acids (cytosine, thymine, uracil); found in vitamins (thiamine, riboflavin) and synthetic drugs [2] [5]
Documented Pharmacological Activities Antimicrobial, antitubercular, anti-HIV, antitumor [3] [6] [1] Antimicrobial, anticancer, anti-inflammatory, analgesic, anti-HIV, anticonvulsant [5]

Experimental Protocols and Biological Evaluation

Here are specific examples of how these heterocycles are synthesized and evaluated as potent pharmacological agents.

  • Pyrimidine-Thiophene Hybrids as Antimicrobials

    • Synthetic Methodology: A multicomponent, one-pot synthesis was used to create a series of pyridine-thiophene clubbed 2-aminopyrimidine hybrids. The molecular structures of the final compounds (8a-j) were confirmed using several spectroscopic techniques, including mass spectrometry, elemental analysis, 1H NMR, and FT-IR [3].
    • Biological Evaluation Protocol: The synthesized hybrids were tested for in vitro antimicrobial and antitubercular activities. Specific compounds (8a, 8d, 8e, 8f, 8g, 8h, 8j) showed excellent activity profiles compared to standard reference drugs. The most potent compound (8i) was further investigated through molecular docking studies to understand its binding interactions with the Mycobacterium tuberculosis enzyme catalase-peroxidase (KatG) [3].
    • ADMET Profiling: In-silico predictions were performed for the compounds, revealing favorable pharmacokinetic features like high gastrointestinal absorption and good oral bioavailability, along with low toxicity risks [3].
  • Piperidine-Substituted Thiophene[3,2-d]pyrimidine as Anti-HIV Agent

    • Biological Evaluation Protocol: A novel series of piperidine-substituted thiophene[3,2-d]pyrimidine derivatives were designed and evaluated for anti-HIV potency in MT-4 cells and their inhibitory activity on HIV-1 reverse transcriptase (RT). The activity was tested against a broad spectrum of HIV-1 strains, including those with single non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant mutations (e.g., L100I, K103N) [6].
    • Key Results: Compound 26 was identified as the most promising candidate. It exhibited potent activity with an EC50 ranging from 6.02 to 23.9 nmol/L against wild-type and mutant strains, which was comparable to the drug etravirine (ETR). The study also established a preliminary structure-activity relationship (SAR) and conducted molecular docking to elucidate interactions with the target [6].
    • Pharmacokinetic Studies: Compound 26 was subjected to in vivo pharmacokinetic studies, which demonstrated favorable profiles and a bioavailability of 33.8%, marking it as a strong drug candidate [6].

Experimental Workflow for Hybrid Heterocycle Development

The diagram below generalizes the common workflow for developing and evaluating such hybrid heterocyclic compounds, as illustrated by the research.

Start Hybrid Molecule Design (Thiophene-Pyrimidine) S1 Chemical Synthesis (e.g., Multicomponent Reaction) Start->S1 S2 Structural Characterization (1H NMR, FT-IR, Mass Spectrometry) S1->S2 S3 In-vitro Biological Screening (Antimicrobial, Antiviral, Anticancer) S2->S3 S4 Mechanistic Studies (Molecular Docking, Enzyme Inhibition) S3->S4 S5 ADMET & Pharmacokinetic Profiling (In-silico & In-vivo) S4->S5 End Identification of Lead Candidate S5->End

References

validating sulfide detection methods methylene blue vs chemiluminescence

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison at a Glance

The table below summarizes the core characteristics of the two main sulfide detection methods and their variants for a quick comparison.

Method Detection Mechanism Reported Linear Range Reported Limit of Detection (LOD) Key Advantages Key Limitations
Methylene Blue (Standard) Colorimetric formation of methylene blue dye [1] [2] ~0.05-10 μM (in plasma) [1] ~3.7 nM (with SERS) [2] Established, widely understood; cost-effective; amenable to improvement via coupling with other techniques (e.g., HPLC, SERS) [1] [2]. Susceptible to interference (e.g., high cysteine); requires multiple reaction steps; volatility of H₂S can lead to losses [3].
Methylene Blue (HPLC-coupled) Derivatization to methylene blue followed by HPLC separation [1] 0.05 - 10 μM (in plasma) [1] Not specified, but detects ~0.15 μM in CSE-KO mouse plasma [1] Improved reproducibility and specificity via HPLC separation; allows use of internal standard (e.g., methylene green) [1]. More complex and time-consuming than the standard method.
Methylene Blue (SERS-coupled) Derivatization to methylene blue followed by Surface-Enhanced Raman Spectroscopy [2] 12.3 - 200 nM [2] 3.7 nM [2] Exceptional sensitivity (nanomolar); high tolerance to common ionic interference [2]. Requires specialized SERS equipment and substrates.
Chemiluminescence (Luminol-based) H₂S reduces an azide group on a derivatized luminol probe, enabling light emission upon oxidation [3]. Demonstrated for enzymatically produced H₂S [3] Highly sensitive in practice [3] High sensitivity and selectivity; no photo-bleaching (no excitation light needed); excellent for biological systems and live-cell imaging [4] [3]. Requires specific synthetic probes (e.g., CLSS-1, CLSS-2); can be affected by biological matrix components.
Chemiluminescence (Ozone-based) Reaction of H₂S (or its combustion products) with ozone to form excited SO₂*, which emits light [4]. Applied to biological H₂S measurement [4] Highly sensitive in practice [4] Considered a powerful "method of choice"; extremely sensitive and quantitative [4]. Requires specialized and costly instrumentation (gas chromatograph with chemiluminescence detector).
Chemiluminescence (Acidic Permanganate) Direct reaction between sulfide and acidic permanganate solution, enhanced by organic compounds [5]. 1 - 150 μM (in seawater) [5] 0.17 μM [5] Robust; suitable for complex environmental matrices like seawater [5]. Less specific for H₂S in biological systems; can be affected by other reducing agents.

Detailed Experimental Protocols

Methylene Blue Method Workflow

The classical methylene blue method involves the derivatization of sulfide to form the colored methylene blue compound. The following workflow, adapted from research, details the steps for a sensitive HPLC-based approach.

Methylene Blue Method Workflow Start Start: Sample Collection A Precipitation Precipitate sulfide as zinc sulfide Start->A B Centrifugation Collect the zinc sulfide pellet A->B C Derivatization React with N,N-dimethyl- -p-phenylenediamine and Fe³⁺ under acid B->C D HPLC Analysis Inject sample and separate methylene blue product C->D E Detection & Quantification Detect absorbance or use internal standard D->E End End E->End

Key Steps Explained:

  • Sample Preparation & Derivatization: Sulfide in the sample (e.g., plasma, water) is first stabilized, often by precipitating as zinc sulfide (ZnS) to prevent volatilization and oxidation [2]. The pellet is then reacted with N,N-dimethyl-p-phenylenediamine in the presence of an oxidizing agent like FeCl₃ under acidic conditions. This reaction converts the sulfide (S²⁻) into the methylene blue dye [1] [2].
  • Separation & Detection (for HPLC variant): The reaction mixture is injected into an HPLC system. The chromatography column separates the methylene blue from other interfering compounds that may have formed during the derivatization. Detection is typically via a visible light absorbance detector. Using an internal standard like methylene green can correct for procedural variations and improve quantitative accuracy [1].
  • Ultra-Sensitive Detection (for SERS variant): Instead of HPLC, the formed methylene blue can be detected using Surface-Enhanced Raman Spectroscopy (SERS). The methylene blue molecules adsorb onto a nanostructured metal surface (like silver or gold nanoparticles), which dramatically enhances their Raman signal, allowing for detection at nanomolar concentrations [2].
Chemiluminescence Method Workflow

Chemiluminescence methods detect sulfide through light-emitting reactions. The following diagram outlines the workflow for the luminol-based approach, which is particularly suited for biological studies.

Luminol-Based Chemiluminescence Workflow Start Start: Prepare Probe Solution A Incubation with Sample H₂S reduces azide group on probe (e.g., CLSS-1) to amine Start->A B Activation Add oxidizing mixture (H₂O₂ and Horseradish Peroxidase) A->B C Light Emission Excited phthalate intermediate emits light at ~425 nm B->C D Signal Measurement Detect with luminometer or imaging system C->D End End D->End

Key Steps Explained:

  • Probe Design and Reaction with H₂S: The core of this method is a synthetic chemiluminescent probe, such as CLSS-1 or CLSS-2. These are derivatives of luminol where the luminol amine is masked by an azide group (R-N₃), rendering the probe "dark." Hydrogen sulfide selectively reduces this azide to a free amine, unmasking the luminol or isoluminol structure [3].
  • Chemiluminescence Activation: The unmasked probe is then activated by adding an oxidizing mixture, typically hydrogen peroxide (H₂O₂) and horseradish peroxidase (HRP) as a catalyst. This oxidation reaction produces an excited-state phthalate intermediate. As this intermediate relaxes to its ground state, it emits a photon of light with a maximum around 425 nm [3].
  • Signal Detection: The emitted light is measured using a luminometer, plate reader, or imaging system. The intensity of the light is directly proportional to the concentration of H₂S that reacted with the probe. A significant advantage is the near-zero background since no external light source is needed, eliminating issues like autofluorescence and photobleaching common in fluorescence methods [3].

Decision-Making Guide

To select the right method, consider your application's primary requirements and constraints.

  • For Routine and Cost-Effective Confirmation: The standard methylene blue method is suitable if you need a simple, low-cost colorimetric test and ultra-high sensitivity is not critical.
  • For Accurate Quantification in Complex Biological Fluids: The HPLC-coupled methylene blue method is superior when high specificity and reproducibility in matrices like plasma or serum are required, as chromatography separates methylene blue from interferents [1].
  • For Trace-Level Analysis in Environmental Samples: The SERS-coupled methylene blue method is the best choice for detecting nanomolar levels of sulfide in water, offering exceptional sensitivity and minimal interference [2].
  • For Highly Sensitive and Dynamic Monitoring in Live Cells/Tissues: Luminol-based chemiluminescence is ideal for real-time tracking of H₂S in biological systems due to its high selectivity for H₂S over other thiols and lack of background signal [4] [3].
  • For Gold-Standard Quantification in Research (if Resources Allow): Ozone-based chemiluminescence coupled with gas chromatography is considered a top-tier method for absolute quantification of H₂S in biological tissues and homogenates, prized for its extreme sensitivity [4].

References

efficacy comparison of pyridine derivatives as enzyme inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of Pyridine Derivatives

The table below summarizes experimental data for two distinct classes of pyridine derivatives against different enzyme targets, showcasing their potency.

Table 1: Inhibitory Activity of Pyridine Derivative Classes

Pyridine Derivative Class / Specific Compound Target Enzyme Experimental Model Inhibitory Activity (IC₅₀ / Kᵢ) Comparison with Standard Inhibitor
Thiazolo[5,4-b]pyridine (Compound 6r) [1] c-KIT (wild-type & V560G/D816V mutant) In vitro kinase assay IC₅₀ = 4.77 µM (for V560G/D816V mutant) ~8x more potent than imatinib (IC₅₀ = 38.0 µM) against the double mutant [1].
3-Phenylimidazo[1,2-a]pyridine (e.g., Compound 8) [2] Human Carbonic Anhydrase I (hCA I) In vitro enzyme activity assay Kᵢ = 104.36 nM More potent than standard Acetazolamide (Kᵢ = 466.53 nM) [2].
3-Phenylimidazo[1,2-a]pyridine (e.g., Compound 13) [2] Human Carbonic Anhydrase II (hCA II) In vitro enzyme activity assay Kᵢ = 119.46 nM More potent than standard Acetazolamide (Kᵢ = 481.18 nM) [2].
3-Phenylimidazo[1,2-a]pyridine (e.g., Compound 19) [2] α-Glucosidase In vitro enzyme activity assay IC₅₀ = 247.50 nM Significantly more potent than standard Acarbose (IC₅₀ = 22,800 nM) [2].
3-Phenylimidazo[1,2-a]pyridine (e.g., Compound 20) [2] α-Amylase In vitro enzyme activity assay IC₅₀ = 342.67 nM Significantly more potent than standard Acarbose (IC₅₀ = 10,000 nM) [2].

Detailed Experimental Protocols

The efficacy data presented above were generated using established biochemical and cell-based assays. Below is a detailed breakdown of the key methodologies cited.

1. In Vitro Kinase Assay (for c-KIT Inhibition) [1]

  • Purpose: To directly measure the potency of a compound in inhibiting the enzymatic activity of a purified kinase target.
  • Procedure: The assay typically involves incubating the purified c-KIT enzyme with ATP and a specific substrate in the presence of varying concentrations of the test inhibitor (e.g., compound 6r). The reaction's progress is monitored by detecting the transfer of a radioactive phosphate group or using antibodies that recognize phosphorylated substrates. The concentration of the inhibitor that reduces the enzyme's activity by half is reported as the IC₅₀ value.
  • Key Parameters: The study in [1] was conducted by Reaction Biology Corp., using a 10-dose IC₅₀ mode with 10 µM ATP.

2. Enzyme Inhibition Assays (for Metabolic Enzymes) [2]

  • Purpose: To determine the inhibitory activity of compounds against enzymes like carbonic anhydrase, α-glucosidase, and α-amylase.
  • General Procedure:
    • The target enzyme is incubated with its specific substrate in a buffer solution.
    • The reaction is run both with and without the test inhibitor.
    • The rate of the enzymatic reaction is measured, often by a change in absorbance or fluorescence as the product is formed.
    • Data from multiple inhibitor concentrations are used to calculate the IC₅₀ (half-maximal inhibitory concentration) or the inhibition constant (Kᵢ).
  • Key Parameters: All synthetic 3-phenylimidazo[1,2-a]pyridine derivatives were characterized by spectroscopic techniques (NMR, etc.) prior to screening, and purity was confirmed to be over 95% [2].

3. Cell-Based Anti-proliferative Assays [1]

  • Purpose: To evaluate the functional biological consequence of enzyme inhibition in a cellular context.
  • Procedure: Cancer cell lines whose growth and survival are dependent on the target enzyme (e.g., GIST-T1 cells for c-KIT) are cultured and treated with a range of concentrations of the test compound. After a set incubation period (e.g., 48-72 hours), cell viability is measured using reagents like MTT or WST-1, which are metabolized by living cells. The GI₅₀ value (concentration for 50% growth inhibition) is then determined.
  • Key Parameters: The study in [1] used GIST-T1, HMC1.2, and Ba/F3 cell lines, maintaining them in appropriate media with CO₂. The results demonstrated that compound 6r induced apoptosis and cell cycle arrest.

Mechanism of Action and Workflow

The following diagram illustrates the general mechanism of enzyme inhibition and the subsequent experimental workflow used to validate the efficacy of pyridine derivatives, integrating the concepts discussed in the search results [3] [4] [1].

G cluster_mechanism Mechanism of Action cluster_workflow Experimental Validation Workflow Inhibitor Pyridine Derivative Inhibitor EI_Complex Enzyme-Inhibitor Complex Inhibitor->EI_Complex Binds Enzyme Enzyme (Active Site) Substrate Substrate ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binds Product Product ES_Complex->Product Catalyzes AssayStart Inhibition Assay Step1 1. In Vitro Kinase/Enzyme Assay • Purified Enzyme • Varying [Inhibitor] • Measure IC₅₀ / Kᵢ AssayStart->Step1 Step2 2. Cellular Assay • Target-Dependent Cell Line • Measure Anti-Proliferative Effect (GI₅₀) • Analyze Apoptosis/Cell Cycle Step1->Step2 Validates Cellular Activity Step3 3. Selectivity & Mechanistic Studies • Kinase Panel Profiling • Western Blot (Signaling Pathways) • Migration/Invasion Assays Step2->Step3 Elucidates Mechanism & Selectivity DataOut Efficacy & Selectivity Profile Step3->DataOut

Key Insights for Research and Development

  • Scaffold hopping is a fruitful strategy: The data demonstrates that different pyridine-fused heterocycles (e.g., thiazolopyridine, imidazopyridine) can yield highly potent inhibitors. The choice of scaffold can influence target selectivity and drug-like properties [5] [1] [2].
  • Overcoming drug resistance is achievable: The development of compound 6r specifically highlights that novel pyridine derivatives can be designed to maintain potency against clinically relevant resistance mutations, such as the c-KIT double mutant [1].
  • Multi-target profiles can be beneficial: The 3-phenylimidazo[1,2-a]pyridine derivatives show potent activity against multiple metabolic enzymes (hCA I/II, α-glucosidase, α-amylase). Depending on the therapeutic goal (e.g., anti-cancer, anti-diabetic), such a profile could be advantageous [2].

References

Pyridine 1-sulfide biological activity comparison with analogs

Author: Smolecule Technical Support Team. Date: February 2026

Documented Biological Activities of Various Pyridine Analogs

Pyridine Analog / Derivative Documented Biological Activities Key Findings / Potency
Pyridine Derivatives (C30, C31) [1] Inhibition of human H2S-synthesizing enzymes (CBS, CSE) Weak inhibition; ~40-60% enzyme inhibition at 0.5-1 mM concentrations [1].
Phenoxy Pyridine / Phenyl Sulfanyl Pyridine (Compounds 2, 3) [2] Microtubule inhibition; Anticancer activity Inhibition of pancreatic cancer cell proliferation (IC50: 0.15-0.8 µM); caused G2/M cell cycle arrest [2].
Cerpegin-derived Furo[3,4-c]pyridines (P1788) [3] Dihydroorotate dehydrogenase (DHODH) inhibition; Antiviral & antitumoral potential Inhibits de novo pyrimidine biosynthesis; enhances cellular response to interferons [3].
Nitropyridine Derivatives [4] Antimicrobial, Antifungal, Enzyme Inhibition (e.g., JAK2, GSK3, urease) Varied activities; e.g., a nitropyridylpiperazine derivative inhibited jack bean urease (IC50 ~2.0-2.3 µM) [4].
Complex Bicyclic Pyridine (Compound 52) [5] Inhibition of neuregulin-1/ErbB4 signaling pathway Potent inhibitor of neurite outgrowth (EC50 = 0.30 µM); potential in cancer & neurological disorders [5].

Common Experimental Methodologies for Pyridine Compound Evaluation

The biological data for pyridine analogs is typically generated through a combination of orthogonal methods. Here are some common experimental protocols cited in the literature [1]:

  • Biophysical Binding Assays: Techniques like Differential Scanning Fluorimetry (DSF) and Surface Plasmon Resonance (SPR) are used as first-line screens to directly evaluate compound binding to target proteins.
  • Functional Enzymatic Assays: To confirm inhibitory activity, colorimetric and fluorimetric activity assays are employed. These often measure the product or byproduct of an enzymatic reaction.
  • Cellular Proliferation and Phenotypic Assays:
    • MTT Assays are standard for evaluating cytotoxicity and anti-proliferative effects in cancer cell lines [2].
    • High-Content, Image-Based Screening is used in live cells to discover compounds that induce or inhibit specific visual phenotypes, such as neurite outgrowth [5].
  • Cell Cycle Analysis: Flow cytometry is used to determine if a compound causes cell cycle arrest, for example, at the G2/M phase, which is characteristic of microtubule inhibitors [2].

The following diagram outlines a generalized workflow for screening and validating the activity of pyridine-based compounds, integrating the methodologies described above.

G Start Compound Library (Pyridine Derivatives) BP Biophysical Screening (DSF, SPR) Start->BP Primary Screen EA In Vitro Enzymatic Assays (Fluorimetric, Colorimetric) BP->EA Validate Binding CA Cellular Assays (MTT, Flow Cytometry, High-Content Imaging) EA->CA Confirm Functional Activity in Cells Val Validation & SAR (In-depth mechanistic studies, Structure-Activity Relationship) CA->Val Identify Lead Compounds

Suggestions for Further Research

To build a complete guide on pyridine 1-sulfide, you may need to consult more specialized resources. Here are some suggestions:

  • Refine Your Search: Use precise terms like "pyridine-1-sulfide" or "pyridinium-1-sulfonate" in specialized scientific databases (e.g., SciFinder, Reaxys, PubMed) to find primary literature that may contain the missing comparative data.
  • Explore Broader Context: The significant interest in pyridine derivatives is due to their diverse applications. About 14% of FDA-approved N-heterocyclic drugs contain a pyridine moiety [4], and they are privileged structures in drug design for diseases like cancer, Alzheimer's, and viral infections [6] [3] [4].
  • Investigate Synthetic Routes: If you plan to synthesize compounds for testing, note that methods like the [2+2+2] cycloaddition of diynes and nitriles [5] and various condensation reactions [7] are used to create complex pyridine scaffolds.

References

Comparison of Modern Zincke-Derived Pyridine Functionalization Methods

Author: Smolecule Technical Support Team. Date: February 2026

Functionalization Type Key Reagent / Condition Selectivity Reported Yields Key Advantages
Halogenation (Cl, Br, I) [1] N-Halosuccinimide (NIS, NBS, NCS); One-pot sequence C3-selective Up to 92% Broad scope; applicable to late-stage functionalization of pharmaceuticals
Chalcogenation (Thiolation, Selenylation) [2] e.g., N-(phenylthio)phthalimide; Radical pathway C3-selective 25% to 99% Mild conditions; good functional group tolerance
Fluorination [2] Electrophilic fluorination reagent; Two-electron pathway C3-selective Specific yields not listed Provides access to valuable fluorinated pyridines
Amination [3] N-Aminopyridinium salt; Photochemical (405 nm light) C3-selective Up to 99% Mild, photochemical method; high yields
Thiofluoroalkylation [4] Saccharin-derived reagents; Generate sulfenyl chlorides meta-selective (C3) Specific yields not listed Installs SCF2R and related groups

Experimental Workflow and Mechanism

The modern application of the Zincke reaction for C3 functionalization follows a general dearomatization-functionalization-rearomatization strategy [1] [3].

Pyridine Pyridine ZinckeSalt Zincke Salt (N-Activated Pyridinium) Pyridine->ZinckeSalt Activation with EWG (e.g., DNP, Tf) ZinckeImine Zincke Imine (Ring-Opened Intermediate) ZinckeSalt->ZinckeImine Ring Opening with Amine FunctionalizedImine Functionalized Imine ZinckeImine->FunctionalizedImine C3-Selective Functionalization (X) C3_Pyridine C3-Functionalized Pyridine FunctionalizedImine->C3_Pyridine Ring Closing & Rearomatization

Detailed Experimental Protocols

The following protocols are adapted from recent research publications for key transformations.

1. General One-Pot C3-Halogenation Protocol [1]

  • Step 1 - Ring-Opening: Dissolve the pyridine substrate (1.0 equiv) in anhydrous dichloromethane (DCM) under inert atmosphere. Cool to 0°C and add Tf2O (1.1 equiv) dropwise. After 15 minutes, add dibenzylamine (1.2 equiv) and stir until the Zincke imine intermediate is formed (reaction monitored by TLC or LC-MS).
  • Step 2 - Halogenation: Cool the reaction mixture to the required temperature (e.g., -78°C for bromination). Add the N-halosuccinimide (NIS, NBS, or NCS, 1.2 equiv) in one portion. Stir for 5-30 minutes.
  • Step 3 - Ring-Closing: Quench excess N-halosuccinimide with trimethoxybenzene (1.0 equiv). Add a mixture of EtOAc/EtOH and ammonium acetate (10.0 equiv). Heat the mixture to 60°C until cyclization is complete. Work up and purify by standard methods.

2. C3-Thiolation Protocol [2]

  • Reaction Setup: In a sealed tube, combine the N-(2,4-dinitrophenyl)pyridinium salt (1.0 equiv), pyrrolidine (as the nucleophile), N-(phenylthio)phthalimide (Phth-SPh, 1.2 equiv) as the thiolation reagent, and H2O as a crucial additive in a solvent mixture of CH3CN and methyl tert-butyl ether (MTBE).
  • Conditions: Heat the mixture at 80°C for 16 hours.
  • Work-up: After completion, concentrate the mixture and purify by flash chromatography to obtain the C3-thiolated pyridine.

3. Photochemical C3-Amination Protocol [3]

  • Reaction Setup: In a Schlenk tube under argon, combine the pre-formed Zincke imine (1.0 equiv), N-aminopyridinium salt (1.5 equiv), and fac-Ir(ppy)3 (2 mol%) in a degassed mixture of MeCN and DMSO (v/v 1:1, 0.006 M concentration).
  • Irradiation: Irradiate the reaction mixture with violet LED light (405 nm) at 0°C for 24 hours.
  • Ring-Closure: Without purification, treat the crude reaction mixture with saturated ammonium acetate in ethanol and heat at 65°C for 2 hours to induce rearomatization.
  • Work-up: Concentrate and purify by chromatography to isolate the C3-aminated pyridine.

Key Insights for Practical Application

  • Activating Group Choice: The electron-deficient 2,4-dinitrophenyl (DNP) group is often crucial for success in radical-based chalcogenation, as it positively influences the reaction pathway and is recyclable [2]. The triflyl (Tf) group is also highly effective, particularly for halogenation [1].
  • Role of Additives: Water was found to be a pivotal additive in thiolation reactions, improving the dissolution of the Zincke salt and promoting the formation of the productive Zincke imine over unproductive byproducts [2].
  • Mechanistic Divergence: The functionalization step can proceed via different pathways. Thiolation/selenylation likely involves a radical addition-elimination mechanism, while fluorination proceeds via a two-electron electrophilic substitution pathway [2].

References

performance evaluation of flow-based vs batch sulfide analysis

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Performance Comparison

The table below summarizes key performance metrics for various sulfide analysis methods, drawing primarily from experimental data in the search results.

Method Detection Principle Linear Range Limit of Detection (LOD) Analysis Speed / Throughput Key Advantages
Multisyringe Flow Injection Analysis (MSFIA) [1] Artificial Intelligence-guided spectrophotometry Adapted to variable concentrations [1] Not specified High; efficient for batches with variable concentrations [1] High speed and accuracy; minimal reagent waste; handles variable samples without pre-treatment [1]
Flow-Batch Analysis with Diffusion Scrubber [2] Colorimetry (LED-photodiode) Not specified 5.6 μmol L⁻¹ [2] Not specified Handles turbid water without filtration; cost-effective; robust setup [2]
Flow Injection with Amperometric Detection [3] Electrochemistry (Prussian Blue modified electrode) 0.5 – 100 μM [3] 0.3 μM [3] Fast; optimized flow injection conditions [3] High sensitivity; good agreement with standard methods [3]
Flow Injection Analysis (FIA) with Spectrophotometry [4] Methylene Blue reaction with long path length cell 1.90 to 150 nmol L⁻¹ [4] 0.57 nmol L⁻¹ [4] Fully automated; suitable for on-site measurement [4] Exceptional sensitivity and repeatability (RSD <0.86%); matrix separation and analyte pre-concentration [4]
Ion Chromatography with Electrochemical Detection [5] Electrochemistry (Pd-modified electrode) 0.5-350 μM [5] 0.3 μM (15 pmol injected) [5] Chromatographic separation High sensitivity and selectivity; suitable for complex matrices like blood serum [5]
Batch Microbial Transformation [6] Biological oxidation (composite microbial agent) Removal efficiency up to 98% [6] Not specified Requires 12 hours for ~95% efficiency in optimized bioreactor [6] High removal capacity for wastewater treatment; eco-friendly [6]
Batch Chemical Oxidation (Synthesis) [7] Chemical oxidation (H₂O₂ with catalyst) Conversion up to 100% [7] Not applicable (synthesis method) Fast in flow (4 min residence time); slower in batch [7] High selectivity for sulfoxide or sulfone; green oxidant (H₂O₂); catalyst recyclable [7]

Detailed Experimental Protocols

Here are the methodologies for the key techniques cited in the performance table.

1. Smart Multisyringe Flow Injection Analysis (MSFIA) [1]

  • Principle: This system uses a multisyringe setup for reagent dispensing and is guided by artificial intelligence. The AI autonomously selects the optimal analytical procedure based on the sample, ensuring accurate quantification without manual intervention.
  • Workflow: The system automatically handles sample injection, reagent mixing, and spectrophotometric detection. The AI component is key to managing batches with highly variable sulfide concentrations, adjusting parameters in real-time to maintain accuracy and speed while minimizing waste [1].

2. Flow Injection Amperometric Detection [3]

  • Electrode Preparation: A Glassy Carbon Electrode (GCE) is modified with Prussian Blue (PB) to enhance its electrocatalytic activity towards sulfide oxidation.
  • Optimum FIA Conditions:
    • Carrier Solution: pH 8.0 Britton–Robinson buffer containing 0.1 M KCl.
    • Flow Rate: 1.4 mL/min.
    • Injection Volume: 100 μL.
    • Applied Potential: +150 mV vs. Ag/AgCl/KClsat.
  • Detection: The current generated from sulfide oxidation at the PB/GCE surface is measured amperometrically in a homemade flow cell [3].

3. Flow Injection Analysis with Membrane Separation [4]

  • Setup: A fully automated system incorporating a Hollow Fiber Membrane Contactor (HFMC) and a Long Path Length Liquid Waveguide Capillary Cell.
  • Process:
    • Separation & Preconcentration: The sample flows through the HFMC, where dissolved sulfide diffuses as hydrogen sulfide gas across the membrane, separating it from the complex water matrix and pre-concentrating it.
    • Derivatization & Detection: The isolated sulfide reacts with N,N-dimethyl-p-phenylenediamine in the presence of FeCl₃ under acidic conditions to form methylene blue (MB).
    • Measurement: The MB dye is detected spectrophotometrically in the long path length cell, which greatly enhances sensitivity [4].

4. Batch Microbial Desulfurization [6]

  • Microbial Agent: A composite microbial agent is constructed using three strains of desulfurizing bacteria (Brucella melitensis, Ochrobactrum oryzae, Achromobacter xylosoxidans) immobilized on a carrier of activated carbon, wheat bran, and diatomite.
  • Optimum Bioreactor Conditions:
    • Dosage: 3 g/L of microbial agent.
    • pH: 7.86.
    • Temperature: 39 °C.
  • Process: Sulfide is oxidatively metabolized via a polythionate pathway (S²⁻ → S₂O₃²⁻/S⁰ → SO₃²⁻ → SO₄²⁻) in an anaerobic sequencing batch reactor over several hours [6].

Method Workflow Comparison

The following diagram illustrates the core procedural differences between the generalized workflows for flow-based and batch analysis techniques.

cluster_flow Flow-Based Analysis (Generalized) cluster_batch Batch Analysis (Generalized) F1 Sample & Reagent Continuous Injection F2 On-line Mixing & Reaction F1->F2 F3 In-line Separation (e.g., Membrane Diffusion) F2->F3 F4 Continuous Detection (Spectro./Electro.) F3->F4 F5 Automated Data Output F4->F5 B1 Manual Sample Aliquot & Prep B2 Off-line Reagent Addition & Mixing B1->B2 B3 Reaction Incubation (Minutes to Hours) B2->B3 B4 Manual Measurement B3->B4 B5 Manual Data Recording B4->B5

Key Analysis Insights

  • Flow-based methods generally excel in speed, automation, and sensitivity. They are ideal for high-throughput routine analysis and on-site applications, with advanced techniques like membrane separation effectively handling complex samples like turbid water [2] [4].
  • Batch methods can be powerful for specific applications. Batch microbial treatment is highly effective for large-scale wastewater cleanup [6], while batch chemical synthesis allows precise control over reaction products (sulfoxide vs. sulfone) [7].

The most suitable method depends heavily on your specific analytical goals. If you require high-throughput, sensitive detection of sulfide in water samples, a flow-based technique is likely superior. For large-scale biological treatment of sulfide in wastewater, a batch bioreactor is more appropriate.

References

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XLogP3

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Wikipedia

1-Sulfanylidene-1lambda~5~-pyridine

Dates

Last modified: 07-19-2023

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